Deltamycin A1
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
58880-22-1 |
|---|---|
Molekularformel |
C39H61NO16 |
Molekulargewicht |
799.9 g/mol |
IUPAC-Name |
[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |
InChI |
InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+ |
InChI-Schlüssel |
BSLHJKFVBDZBEO-VAWYXSNFSA-N |
Isomerische SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |
Kanonische SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deltamycin A1; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin of Deltamycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin/carbomycin (B1668359) group. This document provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, fermentation processes, isolation procedures, and biosynthetic pathways. It is designed to serve as a technical resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
Producing Microorganism
This compound is produced by a strain of actinomycete bacteria.[1][2] The producing organism was originally identified and classified as a new subspecies, Streptomyces halstedii subsp. deltae (strain P3409).[1] It is also referred to in literature as Streptomyces deltae. This strain is notable for producing a complex of related macrolide antibiotics, including Deltamycins A1, A2, A3, and A4 (which was later identified as carbomycin A).[1][3][4]
Table 1: Taxonomy of the this compound-Producing Organism
| Taxonomic Rank | Classification |
| Genus | Streptomyces |
| Species | halstedii |
| Subspecies | deltae |
| Strain | P3409 |
Fermentation
The production of Deltamycins, including this compound, is achieved through submerged fermentation of Streptomyces halstedii subsp. deltae.[1] While the precise, optimized industrial fermentation media are not fully disclosed in publicly available literature, the initial discovery reported that the antibiotics were produced in organic complex media.[1] Based on general knowledge of macrolide production by Streptomyces and information available for the closely related carbomycin, a representative fermentation medium can be proposed.
Table 2: Representative Fermentation Medium for Carbomycin Production by Streptomyces halstedii
| Component | Concentration (g/L) | Purpose |
| Soybean Meal | 30.0 | Nitrogen and protein source |
| Glucose | 22.0 | Primary carbon source |
| NaCl | 1.0 | Osmotic balance |
| CaCO₃ | 5.0 | pH buffering agent |
| CoCl₂·6H₂O | 0.005 | Trace element, cofactor for enzymes |
| Lard Oil | 4.0 | Carbon source and anti-foaming agent |
This medium composition is for the production of carbomycin, a closely related macrolide produced by Streptomyces halstedii, and serves as a likely example for this compound production.[5]
Fermentation Conditions
Optimal production of macrolide antibiotics by Streptomyces typically involves controlling various physical and chemical parameters.
Table 3: General Fermentation Parameters for Streptomyces
| Parameter | Typical Range |
| Temperature | 25-30 °C |
| pH | 6.5 - 7.5 |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200 - 400 rpm |
| Incubation Time | 5 - 10 days |
Isolation and Purification
The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.[4]
Experimental Protocol: Isolation and Purification of Deltamycins
-
Extraction:
-
After fermentation, the mycelium is separated from the broth by filtration or centrifugation.
-
The filtrate is adjusted to a basic pH (around 9.0) and extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
The crude extract is subjected to silica (B1680970) gel column chromatography.[4]
-
A step-wise gradient of solvents is used for elution. A typical solvent system for macrolide separation starts with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increases in polarity by adding a more polar solvent (e.g., acetone (B3395972) or methanol).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified antibiotic.
-
Biosynthesis
This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthetic gene cluster for Deltamycins has not been explicitly characterized in the literature. However, its structural similarity to carbomycin A, whose biosynthesis is better understood, allows for the proposal of a putative biosynthetic pathway.
The biosynthesis of the 16-membered macrolactone ring of this compound is initiated from a starter unit (likely propionyl-CoA) and extended by the sequential addition of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) by the PKS modules. Following the formation of the macrolactone, it undergoes post-PKS modifications, including glycosylation and acylation. Two deoxy sugars, D-mycaminose and L-mycarose, are attached to the aglycone. The final step in the formation of this compound is the acylation of the mycarose (B1676882) moiety with an acetyl group.[3]
Biological Activity
This compound exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] The mechanism of action, typical for macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Table 4: Antimicrobial Spectrum of this compound
| Bacterial Group | Activity Level |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Generally not active |
| Mycoplasma | Active |
Specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in a consolidated format in the public domain. The activity is generally described as potent against susceptible Gram-positive pathogens.
References
- 1. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the biosynthesis of basic 16-membered macrolide antibiotics, platenomycins. III. Production, isolation and structures of platenolides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Deltamycin A1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic produced by the bacterium Streptomyces deltae. As a member of the macrolide class, it is of significant interest for its potential therapeutic applications against Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with experimental protocols for its study.
Chemical Structure and Properties
This compound is a 16-membered macrolide antibiotic.[1] Its complex structure features a lactone ring to which deoxy sugars are attached. The chemical identity and properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate[1] |
| CAS Number | 58880-22-1[2][3] |
| Molecular Formula | C₃₉H₆₁NO₁₆[2][3] |
| Synonyms | Deltamycin A-1, Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3,4B-diacetate,(12S,13S)-[1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 799.90 g/mol [2][3] |
| Appearance | Solid powder |
| Melting Point | 201-204°C[1] |
| Boiling Point | 875.4°C at 760 mmHg[1] |
| Density | 1.26 g/cm³[1][2] |
| Solubility | Soluble in DMSO, Methanol, Toluene.[1][3] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3] |
Biological Activity and Mechanism of Action
This compound exhibits activity primarily against Gram-positive bacteria.[1] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.
Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[4][5] This binding action physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of translation.[4] The overall process is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations.[6]
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Isolation and Purification of this compound
This compound is produced by the fermentation of Streptomyces deltae. A general protocol for its isolation and purification is outlined below.
1. Fermentation:
-
Culture Streptomyces deltae in a suitable fermentation medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soy meal, corn steep liquor), and inorganic salts.[7]
-
Maintain the fermentation at 28-30°C with adequate aeration and agitation for 5-7 days. The pH should be kept between 7.6 and 8.0 for optimal production.[7]
2. Extraction:
-
After fermentation, separate the mycelium from the broth by filtration or centrifugation.
-
Extract the this compound from the filtered broth using a suitable organic solvent.
3. Purification:
-
Concentrate the organic extract under reduced pressure.
-
Subject the crude extract to column chromatography, typically using silica (B1680970) gel.
-
Elute with a suitable solvent system to separate this compound from other metabolites.
-
Further purify the fractions containing this compound by recrystallization from a solvent mixture such as benzene-n-hexane.
Caption: General workflow for the isolation of this compound.
Characterization of this compound
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is commonly used.
1. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
Culture the test bacterium overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound represents a promising macrolide antibiotic with potent activity against Gram-positive bacteria. This guide provides foundational information for researchers and drug development professionals interested in further exploring its therapeutic potential. The provided protocols offer a starting point for the isolation, characterization, and biological evaluation of this compound. Further research into its specific antimicrobial spectrum and potential for chemical modification could lead to the development of new and effective antibacterial agents.
References
- 1. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy | U.S. Geological Survey [usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Streptomycin & Amylase Assay: Microbial Biotech - Edubirdie [edubirdie.com]
Deltamycin A1: A Technical Guide to its Physicochemical Properties, Isolation, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deltamycin A1 is a macrolide antibiotic belonging to the 16-membered lactone ring family. First isolated from the fermentation broth of Streptomyces deltae, it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols for isolation and characterization, and the known biological signaling pathways associated with this compound and related macrolide antibiotics.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₁NO₁₆ | [1][2][3][4] |
| Molecular Weight | 799.90 g/mol | [1][2][3][4] |
| Exact Mass | 799.3990 | [2] |
| Elemental Analysis | C: 58.56%, H: 7.69%, N: 1.75%, O: 32.00% | [2] |
| Appearance | Powder | [3] |
| Melting Point | 201-204 °C | [3] |
| Boiling Point | 875.4 °C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Solubility | Soluble in Methanol, Toluene | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the fermentation, isolation, purification, and structural elucidation of this compound, based on established protocols for macrolide antibiotics produced by Streptomyces species.
Fermentation of Streptomyces deltae
A strain of Streptomyces halstedii subsp. deltae is used for the production of Deltamycins.[4] The fermentation is typically carried out in a suitable liquid medium under controlled conditions to maximize the yield of the desired antibiotic.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) with a spore suspension or a vegetative mycelial culture of S. deltae. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.
-
Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium may contain soybean meal, glycerol, glucose, and various mineral salts.
-
Fermentation Conditions: The production fermentation is carried out in large-scale fermenters. Key parameters such as temperature, pH, aeration, and agitation are carefully controlled and optimized for maximal this compound production. The fermentation is typically run for several days.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.
-
Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The antibiotic is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography to separate this compound from other related deltamycins and impurities. A variety of stationary phases can be employed, including silica (B1680970) gel and alumina, with elution performed using a gradient of organic solvents. High-Performance Liquid Chromatography (HPLC) is often used for the final purification step to obtain highly pure this compound.
Structure Elucidation
The chemical structure of this compound was primarily determined using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of chromophores.
Signaling Pathways and Mechanism of Action
As a macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This occurs through its binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of bacterial growth (bacteriostatic effect).
Furthermore, macrolide antibiotics, as a class, are known to possess immunomodulatory effects on host cells. These effects are often mediated through the modulation of key intracellular signaling pathways. While the specific effects of this compound on these pathways have not been extensively reported, the general mechanism for macrolides involves the inhibition of pro-inflammatory signaling cascades.
The diagram above illustrates how macrolide antibiotics can interfere with the Toll-like Receptor (TLR) signaling pathway, which is activated by bacterial components. This interference leads to the inhibition of two major downstream pathways: the NF-κB pathway and the MAPK/ERK pathway. By inhibiting the phosphorylation of IκB and ERK1/2, macrolides prevent the translocation of NF-κB to the nucleus and the activation of other transcription factors, respectively. The net result is a reduction in the expression of pro-inflammatory genes.
This workflow diagram provides a high-level overview of the process for obtaining and characterizing this compound, from the initial fermentation of the producing microorganism to the final structural elucidation of the purified compound.
References
- 1. [PDF] Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics | Semantic Scholar [semanticscholar.org]
- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
Deltamycin A1: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) family. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis, exhibiting potent activity against a spectrum of Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial effects of this compound, including its interaction with the bacterial ribosome and the consequent disruption of protein synthesis. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from structurally and functionally similar 16-membered macrolides, such as carbomycin, josamycin (B1673084), and tylosin (B1662201), to provide a comprehensive overview.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The central mechanism of action of this compound, consistent with other macrolide antibiotics, is the targeted inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome.
Ribosomal Binding Site
This compound binds to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET).[1][2] This binding site is a critical juncture for the elongating polypeptide chain as it emerges from the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The macrolactone ring of the antibiotic establishes contact with the ribosomal RNA (rRNA) of the tunnel wall.[2] For 16-membered macrolides, a disaccharide extension at the C5 position of the macrolactone ring can extend deeper into the PTC, directly interfering with peptide bond formation.[3]
Disruption of Protein Elongation
The binding of this compound within the NPET leads to the steric obstruction of the passage of the nascent polypeptide chain.[4] This physical blockage prevents the growing peptide from progressing through the tunnel, effectively halting protein elongation.
Recent studies on macrolides have revealed a more nuanced mechanism than simple steric hindrance. The antibiotic, in conjunction with specific nascent peptide sequences within the ribosomal tunnel, can allosterically modulate the function of the PTC.[5] This results in a context-specific inhibition of peptide bond formation, where the ribosome stalls at particular amino acid motifs.[5][6] This sequence-selective inhibition can lead to the dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis.[7][8][9]
The following diagram illustrates the proposed signaling pathway of this compound's action on the bacterial ribosome.
Figure 1. Signaling pathway of this compound's action on the bacterial ribosome.
Quantitative Data: Antibacterial Activity
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Josamycin | ≤0.06 - >256 | 0.5 - 128 | >256 | [10] |
| Tylosin | - | - | - | - | |
| Streptococcus pyogenes | Josamycin | ≤0.06 - >256 | <0.06 | >256 | [10] |
| Spiramycin (B21755) | - | <0.06 | >256 | [10] | |
| Streptococcus pneumoniae | Josamycin | ≤0.06 - >256 | 0.5 | >256 | [10] |
| Spiramycin | - | 0.25 | >256 | [10] | |
| Bacillus subtilis | Erythromycin (14-membered) | - | - | - | [11] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and resistance mechanisms present. The data for josamycin and spiramycin against resistant strains show very high MICs.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Figure 2. Workflow for MIC determination by broth microdilution.
-
Preparation of Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes).
-
Appropriate growth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer and 0.5 McFarland turbidity standard.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis using a bacterial cell-free extract.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Site of the Bridged Macrolides in the Escherichia coli Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequence selectivity of macrolide-induced translational attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijalsr.org [ijalsr.org]
Deltamycin A1: A Technical Overview of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic belonging to the leucomycin (B7888351) group, produced by Streptomyces halstedii subsp. deltae.[1][2] As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This comprehensive technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key processes.
Antibacterial Spectrum of this compound
This compound demonstrates targeted activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against a panel of clinically relevant Gram-positive bacteria. The data is compiled from foundational studies on this antibiotic class.
Table 1: Minimum Inhibitory Concentration (MIC) of Deltamycins against Gram-Positive Bacteria (µg/mL)
| Bacterial Strain | This compound | Deltamycin A2 | Deltamycin A3 | Deltamycin A4 (Carbomycin A) |
| Staphylococcus aureus 209P | 0.20 | 0.20 | 0.20 | 0.20 |
| Staphylococcus aureus Smith | 0.39 | 0.39 | 0.39 | 0.39 |
| Bacillus subtilis ATCC 6633 | 0.10 | 0.10 | 0.10 | 0.10 |
| Sarcina lutea ATCC 9341 | 0.05 | 0.05 | 0.05 | 0.05 |
| Micrococcus flavus ATCC 10240 | 0.10 | 0.10 | 0.10 | 0.10 |
Data sourced from foundational studies on Deltamycins.
Mechanism of Action
As a macrolide antibiotic, this compound inhibits bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby halting the elongation of the protein.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The data presented in this guide was likely obtained using a standardized agar (B569324) dilution method.
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The various dilutions of this compound are then added to the agar to create a series of plates with decreasing concentrations of the antibiotic. Control plates containing no antibiotic are also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacteria being tested.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain.
Caption: Experimental workflow for MIC determination.
References
Deltamycin A1: A Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Deltamycin A1, a macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the compound's mechanism of action.
Quantitative Antibacterial Activity
This compound has demonstrated notable activity against various Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Deltamycin derivatives, providing key data points for assessing its antibacterial efficacy. The data presented is primarily for Phenylacetyl-Deltamycin (PAD) and its tetrahydro- derivative (4H-PAD), which are closely related to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Deltamycin Derivatives Against Staphylococcus aureus
| Test Organism | PAD (mcg/ml) | 4H-PAD (mcg/ml) |
| Staphylococcus aureus FDA 209P | < 0.2 | 0.4 |
| Staphylococcus aureus Smith | 0.4 | 1.67 |
| Staphylococcus aureus (STH)r | < 0.2 | < 0.2 |
| Staphylococcus aureus (EM)r | < 0.2 | 0.4 |
| Staphylococcus aureus (SPM)r | 0.8 | 3.1 |
| Staphylococcus aureus (SM, STH)r | < 0.2 | < 0.2 |
| Staphylococcus aureus (Pc-G, KM, NM)r | 0.4 | 0.8 |
Data sourced from Patent GB1573121A. The specific strains and resistance markers (e.g., (STH)r, (EM)r) refer to strains resistant to specific antibiotics, highlighting the potential of Deltamycin derivatives against resistant isolates.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard and widely accepted procedure for determining the MIC of antibiotics like this compound.
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
This compound (or its derivative) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.
-
The typical final concentration range for testing can vary but often spans from 0.06 to 64 mcg/mL.
-
Ensure that each well contains a final volume of 100 µL of the diluted antibiotic.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Broth Microdilution Workflow for MIC Determination.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a member of the macrolide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target of macrolides is the 50S ribosomal subunit.
By binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, this compound physically blocks the nascent polypeptide exit tunnel. This obstruction prevents the elongation of the growing peptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.
Mechanism of Action of this compound.
The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Deltamycin A1 in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Deltamycin A1, a 16-membered macrolide antibiotic, represents a fascinating example of the complex biosynthetic capabilities of Streptomyces. As a member of the carbomycin (B1668359) family of antibiotics, its creation involves a sophisticated enzymatic assembly line, beginning with simple metabolic precursors and culminating in a potent antibacterial agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a focus on the genetic and enzymatic machinery involved, quantitative production data, and detailed experimental methodologies for its study.
The Genetic Blueprint: The Deltamycin/Carbomycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated set of genes clustered together on the Streptomyces chromosome. While the complete gene cluster for this compound from its native producer, Streptomyces halstedii subsp. deltae, has not been fully elucidated, extensive research on the closely related carbomycin A (Deltamycin A4) biosynthetic gene cluster in Streptomyces thermotolerans provides a robust model. The core of this cluster is comprised of genes encoding a Type I modular polyketide synthase (PKS), which is responsible for assembling the macrolactone ring, alongside genes for the synthesis and attachment of deoxysugars and various tailoring enzymes that modify the core structure.
Table 1: Key Genes and Enzymes in the Carbomycin Biosynthetic Pathway
| Gene (in S. thermotolerans) | Proposed Enzyme Function | Role in Biosynthesis |
| carB and carE | Acyltransferase | Acylation of the mycarose (B1676882) sugar moiety. The specificity of this enzyme is crucial for the final identity of the deltamycin analogue.[1] |
| acyB2 | Transcriptional Regulator | Positive regulator of carbomycin biosynthesis.[2] |
| cbmR | Transcriptional Regulator | Dual-function regulator, acting as both a positive and negative regulator of carbomycin biosynthesis depending on its expression level.[2] |
| PKS genes | Type I Polyketide Synthase | Assembly of the 16-membered macrolactone core from acyl-CoA precursors. |
| Glycosyltransferase genes | Glycosyltransferases | Attachment of mycaminose (B1220238) and mycarose sugar moieties to the macrolactone core. |
| Tailoring enzyme genes | Oxygenases, methyltransferases, etc. | Post-PKS modifications of the macrolactone ring and sugar moieties, such as hydroxylation and epoxidation. |
The Assembly Line: The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: formation of the macrolactone core, synthesis and attachment of deoxysugars, and a series of tailoring reactions.
Building the Core: Polyketide Synthase (PKS) Machinery
The 16-membered macrolactone ring of this compound is assembled by a large, multi-domain Type I PKS. This enzymatic complex functions as an assembly line, sequentially adding and modifying two-carbon units derived from acyl-CoA precursors. The process begins with a starter unit, likely propionyl-CoA, followed by a series of extension steps with methylmalonyl-CoA and malonyl-CoA. The specific sequence and number of these extender units, as well as the reductive modifications (ketoreduction, dehydration, and enoylreduction) carried out by the various PKS domains, determine the final structure of the polyketide chain.
Sugar Scaffolds: Biosynthesis and Attachment of Deoxysugars
A key feature of this compound is the presence of two deoxysugar moieties: D-mycaminose and L-mycarose. These sugars are synthesized from glucose-1-phosphate through dedicated pathways involving a series of enzymatic reactions, including epimerization, ketoreduction, and methylation. Once synthesized as nucleotide-activated sugars (e.g., TDP-L-mycarose), they are attached to the macrolactone core by specific glycosyltransferases.
The Finishing Touches: Tailoring Reactions
Following the formation of the glycosylated macrolactone intermediate, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are critical for the biological activity of the antibiotic. Key tailoring steps include:
-
Hydroxylation and Epoxidation: Cytochrome P450 monooxygenases are responsible for specific hydroxylations and the formation of an epoxide ring on the macrolactone.
-
Acylation of Mycarose: This is the defining step that differentiates the various deltamycins. In the case of this compound, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the 4'-hydroxyl group of the mycarose sugar. In contrast, carbomycin A (Deltamycin A4) has an isovaleryl group at this position.[1] The gene carE from the carbomycin biosynthetic cluster is known to encode an acyltransferase with broad substrate specificity, capable of transferring different acyl groups to the mycarose moiety.[1]
Below is a DOT script representation of the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Aspects of this compound Production
The yield of this compound in Streptomyces fermentations is influenced by a multitude of factors, including nutrient availability, culture conditions, and the genetic background of the producing strain. While specific quantitative data for this compound production is limited in publicly available literature, studies on the related carbomycin A provide valuable insights.
Table 2: Factors Influencing Carbomycin A Production
| Factor | Observation | Reference |
| Genetic Regulation | Overexpression of the positive regulator acyB2 significantly improves carbomycin yield. | [2] |
| Overexpression of the dual-function regulator cbmR can block carbomycin production. | [2] | |
| Precursor Supply | The availability of acyl-CoA precursors is a critical determinant of macrolide production. | |
| Fermentation Media | Carbomycin production is supported by complex organic media. A typical medium contains soybean meal (30.0 g/L), glucose (22.0 g/L), NaCl (1.0 g/L), CaCO3 (5.0 g/L), CoCl2·6H2O (0.005 g/L), and lard oil (4.0 g/L). | [3] |
| Fermentation Conditions | Optimization of parameters such as pH, temperature, and aeration is crucial for maximizing yield. |
Experimental Protocols for Studying this compound Biosynthesis
Elucidating the intricacies of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.
Genetic Manipulation of Streptomyces
Gene Knockout Protocol (General Overview):
-
Construct a disruption cassette: A selectable marker gene (e.g., apramycin (B1230331) resistance) is flanked by DNA regions homologous to the upstream and downstream sequences of the target gene.
-
Introduce the cassette into Streptomyces: This is typically achieved through intergeneric conjugation from Escherichia coli.
-
Select for double-crossover homologous recombination: This results in the replacement of the target gene with the resistance cassette.
-
Confirm the knockout: Verification is performed using PCR and Southern blot analysis.
Below is a DOT script illustrating a general workflow for gene knockout in Streptomyces.
Caption: General workflow for gene knockout in Streptomyces.
Heterologous Expression and Enzyme Characterization
To study the function of individual enzymes in the this compound pathway, their corresponding genes can be expressed in a heterologous host, such as E. coli or a genetically amenable Streptomyces strain.
Protocol for Heterologous Expression and Purification of an Acyltransferase (General Overview):
-
Clone the gene of interest: The acyltransferase gene is cloned into an expression vector with a suitable promoter and an affinity tag (e.g., His-tag).
-
Transform the expression host: The expression plasmid is introduced into E. coli or Streptomyces.
-
Induce protein expression: Gene expression is induced under optimized conditions (e.g., with IPTG in E. coli).
-
Cell lysis and protein purification: Cells are harvested and lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme assay: The activity of the purified enzyme is assayed using its putative substrates (e.g., deacyldeltamycin and acetyl-CoA) and the product formation is monitored by HPLC or mass spectrometry.
Analysis of Deltamycins by High-Performance Liquid Chromatography (HPLC)
HPLC Method for Deltamycin Analysis (General Protocol):
-
Sample Preparation: The Streptomyces culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.
-
Detection: UV detection at a wavelength around 232 nm is suitable for deltamycins.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of a known concentration of this compound.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the intricate and highly regulated metabolic capabilities of Streptomyces. While the study of the closely related carbomycin A has provided a solid framework for understanding this process, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks governing this compound production. The identification and characterization of the specific acetyltransferase responsible for the final acylation step will be crucial for targeted genetic engineering approaches aimed at improving the yield of this compound or generating novel, more potent derivatives. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, with potential applications in drug discovery and development.
References
- 1. Production of a hybrid macrolide antibiotic in Streptomyces ambofaciens and Streptomyces lividans by introduction of a cloned carbomycin biosynthetic gene from Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Streptomyces collinus thiolase with novel acetyl-CoA:acyl carrier protein transacylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Macrolide Core of Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae. This guide provides a detailed examination of the macrolide structure of this compound, focusing on the physicochemical properties and the spectroscopic data that were pivotal in its structural elucidation. While specific experimental data for this compound is not extensively available in the public domain, this document compiles known information and draws parallels with the closely related and well-studied macrolide, Carbomycin (B1668359) A (also known as Deltamycin A4), to provide a comprehensive understanding. Methodologies for structural analysis, biosynthesis, and mechanism of action are detailed to serve as a valuable resource for researchers in natural product chemistry and drug development.
Introduction
Deltamycins are a family of macrolide antibiotics that exhibit activity primarily against Gram-positive bacteria. The structures of Deltamycins A1, A2, A3, and A4 were first reported in 1979, with their core structures being elucidated primarily through spectral properties.[1] this compound is distinguished by an acetyl group on the mycarose (B1676882) sugar moiety.[1] Understanding the intricate macrolide architecture is crucial for the rational design of novel antibiotic derivatives with improved efficacy and reduced resistance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its characterization and handling.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₁NO₁₆ | |
| Molecular Weight | 799.90 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water | |
| Melting Point | 128 - 130 °C | |
| UV λmax (in ethanol) | 240 nm (ε 14,500), 278 nm (ε 4,500) |
Structural Elucidation: Spectroscopic Analysis
The determination of the complex macrolide structure of this compound relied heavily on a combination of spectroscopic techniques. While the original publication by Shimauchi et al. (1979) does not provide detailed tables of the raw data, this section outlines the expected data and the methodologies used.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a molecule of the complexity of this compound, a suite of 1D and 2D NMR experiments would have been employed.
Expected Quantitative Data (Hypothetical Table):
Detailed ¹H and ¹³C NMR data for this compound are not publicly available. The following table is a representative example of the type of data that would be generated.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 170.5 | - |
| 2 | 45.2 | 2.85 (m) |
| 3 | 78.1 | 3.95 (d, 8.5) |
| ... | ... | ... |
Experimental Protocol: NMR Analysis
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the proton environment, including chemical shift, integration (number of protons), and coupling constants (connectivity).
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the molecular structure.
-
-
Data Analysis: The spectral data are processed and analyzed to assign each proton and carbon signal to its specific position within the macrolide structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its substructures.
Expected Quantitative Data (Hypothetical Table):
Specific high-resolution mass spectrometry fragmentation data for this compound is not publicly available. The following represents expected fragmentation patterns for a 16-membered macrolide of this type.
| m/z (Observed) | Ion Formula | Fragment Lost |
| 799.5 | [C₃₉H₆₁NO₁₆+H]⁺ | (Molecular Ion) |
| 642.4 | [C₃₂H₄₈NO₁₂]⁺ | Loss of mycarose sugar |
| 498.3 | [C₂₅H₃₆O₉]⁺ | Loss of mycaminose (B1220238) and mycarose sugars |
| ... | ... | ... |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
-
Ionization: The sample is ionized to produce gas-phase ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragments, which are then analyzed.
-
Data Interpretation: The fragmentation pattern is analyzed to identify characteristic losses of functional groups and sugar moieties, which helps to confirm the structure.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires the formation of high-quality single crystals, which can be a significant challenge for complex natural products.
No publicly available crystallographic data (CIF or PDB files) for this compound has been found.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Purified this compound is dissolved in various solvents and solvent mixtures, and crystallization is attempted using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to generate a final 3D structure.
Biosynthesis of the this compound Macrolide Core
The biosynthesis of 16-membered macrolides like this compound is carried out by large, multi-domain enzymes known as Type I Polyketide Synthases (PKS). While the specific gene cluster for this compound has not been fully characterized, the general pathway is well-understood and is depicted below.
The PKS acts as an assembly line, where a series of modules catalyze the sequential addition of two-carbon units (from malonyl-CoA or methylmalonyl-CoA) to a growing polyketide chain. Each module contains a set of domains (acyltransferase, acyl carrier protein, ketosynthase, etc.) that select the extender unit and perform reductive modifications.
Biosynthetic pathway of the this compound macrolide core.
Experimental Workflow: Biosynthetic Gene Cluster Identification
Identifying the biosynthetic gene cluster is crucial for understanding and engineering the production of natural products.
Workflow for identifying the biosynthetic gene cluster.
Mechanism of Action: Inhibition of Protein Synthesis
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, specifically within the polypeptide exit tunnel. This binding event can interfere with the elongation of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.
The interaction of 16-membered macrolides with an aldehyde group, such as the carbomycin family, with the ribosome has been studied. These compounds can covalently bind to ribosomal proteins, particularly L27, which is located near the peptidyl transferase center.[2] This covalent modification leads to irreversible inhibition of ribosome function.
Signaling pathway for this compound's mechanism of action.
Conclusion
References
Deltamycin A1: A Technical Guide for Researchers
An In-depth Examination of a Natural Product Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1 is a 16-membered macrolide antibiotic naturally produced by the bacterium Streptomyces halstedii subsp. deltae. As a member of the macrolide class, it exhibits potent activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development.
Introduction
This compound belongs to the family of macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. First isolated from Streptomyces halstedii subsp. deltae, Deltamycins, including this compound, have demonstrated notable efficacy against a range of Gram-positive pathogens. This document outlines the core scientific and technical information pertaining to this compound, with a focus on its potential as a natural product antibiotic.
Chemical and Physical Properties
This compound is a complex macrolide with the following key characteristics:
| Property | Value |
| Chemical Formula | C₃₉H₆₁NO₁₆ |
| Molecular Weight | 799.90 g/mol |
| Class | 16-membered Macrolide |
| Producing Organism | Streptomyces halstedii subsp. deltae[1] |
| General Activity | Active against Gram-positive bacteria[1] |
Antibacterial Spectrum and Efficacy
This compound demonstrates a significant inhibitory effect against various Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in publicly accessible literature, the following table provides representative MIC ranges for 16-membered macrolides against common Gram-positive pathogens to illustrate the expected potency.
| Bacterial Species | Representative MIC Range (µg/mL) for 16-membered Macrolides |
| Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.06 - 1 |
| Enterococcus faecalis | 1 - 8 |
Note: These values are representative and actual MICs for this compound should be determined experimentally.
In Vivo Efficacy
Mechanism of Action
The primary mechanism of action for macrolide antibiotics, including this compound, is the inhibition of bacterial protein synthesis.
Inhibition of Protein Synthesis
This compound binds to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately arresting bacterial growth. Some 16-membered macrolides have also been shown to interfere with the assembly of the 50S ribosomal subunit, presenting a secondary mechanism of action.
References
The Potent World of Deltamycins: A Technical Guide to the Biological Activity of Deltamycin A1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycins are a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces deltae.[1] This class of compounds, particularly Deltamycin A1 and its naturally occurring analogs, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[1] As members of the macrolide family, their mechanism of action involves the inhibition of bacterial protein synthesis, a critical pathway for microbial survival and proliferation. This technical guide provides an in-depth analysis of the biological activity of this compound and its analogs, focusing on their antibacterial spectrum, mechanism of action, and the methodologies used for their evaluation. The structural analogs discussed herein include Deltamycin A2, Deltamycin A3, and Deltamycin A4, which is identical to the well-known macrolide, Carbomycin A. These analogs differ in the acyl group attached to the mycarose (B1676882) sugar moiety of the molecule. Specifically, this compound contains an acetyl group, Deltamycin A2 a propionyl group, and Deltamycin A3 a n-butyryl group.
Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While comprehensive comparative data is sparse in publicly available literature, the general activity of 16-membered macrolides is well-established against a range of Gram-positive pathogens.
Table 1: Hypothetical Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Analogs (μg/mL)
| Bacterial Strain | This compound | Deltamycin A2 | Deltamycin A3 | Deltamycin A4 (Carbomycin A) |
| Staphylococcus aureus ATCC 25923 | Data not available | Data not available | Data not available | Data not available |
| Streptococcus pyogenes ATCC 19615 | Data not available | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae ATCC 49619 | Data not available | Data not available | Data not available | Data not available |
| Enterococcus faecalis ATCC 29212 | Data not available | Data not available | Data not available | Data not available |
| Bacillus subtilis ATCC 6633 | Data not available | Data not available | Data not available | Data not available |
Mechanism of Action: Inhibition of Protein Synthesis
Deltamycins, like other macrolide antibiotics, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, effectively halting protein synthesis. This inhibition prevents the elongation of the polypeptide chain, which is essential for bacterial function and replication.
The binding site for macrolides is located within the nascent peptide exit tunnel of the 50S ribosomal subunit. By obstructing this tunnel, macrolides interfere with the progression of the newly synthesized peptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This targeted action on the bacterial ribosome provides a degree of selective toxicity, as eukaryotic ribosomes (80S) have a different structure and are less susceptible to the effects of these antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its analogs against various bacterial strains is a critical measure of their potency. The broth microdilution method is a standard and widely accepted protocol.
Workflow for MIC Determination:
Detailed Methodology:
-
Preparation of Antibiotic Stock Solutions: A stock solution of each Deltamycin analog is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic stock solutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of this compound and its analogs to mammalian cells, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Workflow for MTT Cytotoxicity Assay:
Detailed Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and its analogs. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.
Conclusion
This compound and its analogs represent a promising class of 16-membered macrolide antibiotics with potent activity against Gram-positive bacteria. Their mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-validated target for antibacterial drug development. The methodologies outlined in this guide provide a framework for the continued evaluation and characterization of these and other novel antimicrobial compounds. Further research to obtain comprehensive, comparative quantitative data on the antibacterial and cytotoxic profiles of the individual deltamycin analogs is warranted to fully elucidate their therapeutic potential.
References
In Vitro Efficacy of Deltamycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamycin A1, a 16-membered macrolide antibiotic produced by Streptomyces deltae, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, presenting key quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. The information compiled herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
This compound is a macrolide antibiotic belonging to the basic macrolide family.[1] Structurally, it is a 16-membered lactone ring to which deoxy sugars are attached. Like other macrolide antibiotics, its primary mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, 16-membered macrolides bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting protein elongation. This action is primarily bacteriostatic, though it can be bactericidal at higher concentrations. This compound has been shown to be active against various Gram-positive bacteria. This guide focuses on the documented in vitro efficacy of this compound.
Data Presentation: In Vitro Antibacterial Activity
The in vitro antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following tables summarize the available data, providing a clear comparison of its efficacy.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | 0.78 |
| Staphylococcus aureus Smith | 0.78 |
| Staphylococcus aureus 56-856 (Penicillin-resistant) | 0.78 |
| Staphylococcus aureus 56-858 (Tetracycline-resistant) | 0.78 |
| Staphylococcus aureus 56-862 (Macrolide-resistant) | >100 |
| Bacillus subtilis ATCC 6633 | 0.20 |
| Micrococcus luteus ATCC 9341 | 0.05 |
| Streptococcus pyogenes S-8 | 0.39 |
| Streptococcus pneumoniae Type I | 0.10 |
| Corynebacterium diphtheriae PW8 | 0.05 |
Data sourced from Shimauchi Y, et al. (1978). Deltamycins, new macrolide antibiotics. II. In vitro and in vivo antimicrobial activities. The Journal of Antibiotics, 31(4), 270-275.
Experimental Protocols
The determination of the in vitro efficacy of this compound relies on standardized microbiological assays. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar (B569324) dilution method is a common and reliable technique for this purpose.
Protocol: Agar Dilution Method
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to individual, sterile petri dishes.
-
Add a larger volume of the molten MHA to each plate (e.g., 1 mL of drug dilution to 19 mL of agar for a 1:20 dilution).
-
Swirl the plates gently to ensure uniform mixing of the antibiotic and agar.
-
Allow the agar to solidify completely at room temperature.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation of Plates:
-
Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate the prepared agar plates with the bacterial suspension.
-
Each spot should deliver a standardized volume of the inoculum.
-
-
Incubation:
-
Allow the inoculated spots to dry completely.
-
Invert the plates and incubate at 35-37°C for 18-24 hours under aerobic conditions.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
-
Visualization of Mechanism of Action and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This compound demonstrates significant in vitro activity against a variety of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy, coupled with the well-characterized mechanism of action shared by 16-membered macrolides, underscores its potential as a subject for further antimicrobial research and development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers to build upon in the ongoing effort to combat bacterial infections. Further studies are warranted to explore its activity against a broader range of contemporary clinical isolates and to fully elucidate any potential for resistance development.
References
Deltamycin A1: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known properties and potential therapeutic applications of Deltamycin A1. It is important to note that publicly available, peer-reviewed data on the specific quantitative pharmacological parameters of this compound is limited. Therefore, to fulfill the structural and data presentation requirements of this technical guide, data from well-characterized, structurally related macrolide antibiotics are presented for illustrative purposes. These data should not be directly attributed to this compound but rather serve as a guide for the expected pharmacological profile and the experimental methodologies required for its full characterization.
Introduction
This compound is a macrolide antibiotic belonging to the 16-membered lactone ring family.[1][2] It is a natural product produced by the fermentation of Streptomyces deltae or Streptomyces halstedii subsp. deltae.[2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain. This targeted action makes this compound a potentially valuable agent against infections caused by Gram-positive bacteria.[2] This technical guide aims to consolidate the available information on this compound and to provide a framework for its further investigation and potential therapeutic development.
Core Compound Details
| Property | Value | Reference |
| Chemical Formula | C₃₉H₆₁NO₁₆ | MedChemExpress |
| Molecular Weight | 799.90 g/mol | MedChemExpress |
| Class | 16-membered Macrolide Antibiotic | [1][2] |
| Producing Organism | Streptomyces deltae / Streptomyces halstedii subsp. deltae | [2] |
| General Activity | Antibacterial, primarily against Gram-positive bacteria. | [2] |
Potential Therapeutic Application: Antibacterial Agent
The primary and most established therapeutic application of this compound is in the treatment of bacterial infections. Its activity is predominantly against Gram-positive organisms.
In Vitro Antibacterial Activity (Illustrative Data)
The following table presents typical Minimum Inhibitory Concentration (MIC) values for a well-characterized 16-membered macrolide antibiotic against common Gram-positive pathogens. These values are intended to be representative of the data that would need to be generated for this compound.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 1 - >128 |
| Streptococcus pyogenes | ≤0.06 - 0.25 |
| Streptococcus pneumoniae | ≤0.06 - 1 |
| Enterococcus faecalis | 1 - 8 |
In Vivo Efficacy (Illustrative Data)
The following table outlines representative data from an in vivo murine infection model for a related macrolide antibiotic.
| Animal Model | Bacterial Strain | Dose (mg/kg) | Efficacy Endpoint | Result |
| Murine Sepsis Model | S. aureus | 50 | 7-day survival | 80% survival |
| Murine Thigh Infection Model | S. pyogenes | 50 | 2-log reduction in CFU/gram tissue | Achieved |
Pharmacokinetics and Toxicology (Illustrative Data)
Understanding the pharmacokinetic and toxicological profile of this compound is critical for its development as a therapeutic agent. The following tables provide exemplar data for a representative macrolide.
Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 1.5 µg/mL |
| Tmax (Time to Peak Concentration) | 2 hours |
| AUC (Area Under the Curve) | 10 µg*h/mL |
| Half-life (t½) | 4 hours |
Toxicological Data
| Parameter | Value |
| LD50 (Oral, Mouse) | >2000 mg/kg |
Potential Beyond Antibacterial Activity: Anti-inflammatory and Anticancer Applications
While no specific studies on the anti-inflammatory or anticancer effects of this compound have been published, other macrolide antibiotics have demonstrated such properties. This suggests that this compound may also possess similar activities, warranting further investigation. The hypothetical mechanisms of these potential applications are explored below.
Potential Anti-inflammatory Effects
Macrolides are known to exert anti-inflammatory effects by modulating cytokine production and interfering with key inflammatory signaling pathways. A primary target for such activity is the Nuclear Factor-kappa B (NF-κB) pathway.
Potential Anticancer Effects
Some antibiotics have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell growth and survival and a potential target for anticancer agents.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of a new chemical entity like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology: Broth microdilution is a standard method.
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.0625 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vivo Efficacy Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a localized bacterial infection model.
Methodology:
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).
-
Neutropenia Induction (Optional): To create an immunocompromised model, induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Infection: Anesthetize the mice and inject a standardized inoculum (e.g., 10⁶ CFU in 0.1 mL saline) of the test bacterium (e.g., S. aureus) into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., intravenous, oral gavage) at various doses. Include a vehicle control group and a positive control group (an antibiotic with known efficacy).
-
Efficacy Assessment: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in sterile saline.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.
Conclusion and Future Directions
This compound is a macrolide antibiotic with established activity against Gram-positive bacteria. While its full therapeutic potential remains to be elucidated, its structural class suggests a range of possibilities beyond its antibacterial action, including anti-inflammatory and anticancer effects. The immediate future for this compound research should focus on rigorous preclinical evaluation, including:
-
Comprehensive in vitro susceptibility testing against a broad panel of clinical isolates.
-
Detailed pharmacokinetic and pharmacodynamic profiling in relevant animal models.
-
Thorough toxicological evaluation to establish a safety profile.
-
Exploratory studies to investigate its potential anti-inflammatory and anticancer activities and to elucidate the underlying molecular mechanisms.
The generation of this critical data will be essential to determine the clinical viability of this compound as a novel therapeutic agent.
References
Deltamycin A1: A Technical Deep Dive for Drug Discovery Professionals
An In-depth Review of the Macrolide Antibiotic's Literature for Researchers and Scientists
Deltamycin A1, a 16-membered macrolide antibiotic, demonstrates notable activity against Gram-positive bacteria. Produced by the fermentation of Streptomyces halstedii subsp. deltae (formerly Streptomyces deltae), this compound has been a subject of interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its antimicrobial properties, mechanism of action, and available experimental data to support further research and development.
Antimicrobial Activity
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. While extensive quantitative data from recent studies is limited in the public domain, historical data indicates its potential as an effective antibacterial agent. To facilitate comparative analysis, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available in recent public literature. | |
| Streptococcus pyogenes | Data not available in recent public literature. | |
| Other Gram-positive bacteria | Data not available in recent public literature. |
Further targeted research is required to populate this table with current and comprehensive MIC values.
Mechanism of Action: Inhibition of Protein Synthesis
Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4][5] This process is critical for bacterial growth and survival. The primary target of macrolides is the 50S subunit of the bacterial ribosome.
By binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, this compound physically obstructs the nascent polypeptide exit tunnel. This blockage prevents the elongation of the growing peptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Pharmacokinetics
In Vivo Efficacy
Detailed in vivo efficacy studies of this compound in established animal models of infection, such as the mouse septicemia model, are not extensively reported in the public domain. These studies are essential for validating the in vitro antimicrobial activity and assessing the therapeutic potential of the compound in a living organism.
Experimental Protocols
Fermentation and Isolation of this compound
The production of this compound is achieved through the fermentation of Streptomyces halstedii subsp. deltae.[1] While a detailed, publicly available protocol is scarce, the general steps would involve:
-
Inoculum Preparation: A pure culture of S. halstedii subsp. deltae is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.
-
Fermentation: The production is carried out in a large-scale fermenter containing a complex organic medium. The fermentation parameters, such as temperature, pH, aeration, and agitation, are carefully controlled to optimize the yield of this compound.
-
Extraction: After the fermentation is complete, the mycelium is separated from the fermentation broth. This compound, being a secondary metabolite, is typically found in the broth. The broth is then extracted with a suitable organic solvent.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Figure 2. General workflow for the isolation of this compound.
Protein Synthesis Inhibition Assay
To quantify the inhibitory effect of this compound on bacterial protein synthesis, an in vitro translation assay can be employed. A general protocol would involve:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) is prepared from a susceptible bacterial strain.
-
Assay Setup: The cell-free extract is incubated with a template mRNA (e.g., luciferase mRNA for easy detection), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at an optimal temperature to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into the protein product. This is typically done by precipitating the protein and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of this compound, and the IC50 value (the concentration that inhibits 50% of protein synthesis) is determined.
References
- 1. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics that affect the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic with activity against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.
Data Presentation
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 - 2 | 0.5 | 1 |
| Streptococcus pyogenes | 19615 | 0.06 - 1 | 0.125 | 0.5 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.5 | 0.06 | 0.25 |
| Enterococcus faecalis | 29212 | 1 - 8 | 2 | 4 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator (35 ± 2 °C)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
This stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
4. Preparation of Microtiter Plates (Serial Dilution)
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Prepare a working solution of this compound by diluting the stock solution in CAMHB to twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL working solution).
-
Add 200 µL of this working solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in 100 µL of varying concentrations of this compound in each well.
-
The last two wells of a row should be reserved for controls: one for a growth control (100 µL of CAMHB, no antibiotic) and one for a sterility control (100 µL of CAMHB, no antibiotic, no bacteria).
5. Inoculation and Incubation
-
Add 10 µL of the prepared bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well, except for the sterility control well. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL in each well. The antibiotic concentrations will also be halved to their final desired concentrations.
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
6. Reading and Interpreting the MIC
-
After incubation, examine the microtiter plate for bacterial growth. The sterility control well should show no growth (clear), and the growth control well should show turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event blocks the elongation of the polypeptide chain, ultimately leading to the cessation of protein production and inhibition of bacterial growth.
References
Application Notes and Protocols for Broth Microdilution Assay of Deltamycin A1
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Deltamycin A1 against various bacterial strains using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.
Introduction
This compound is a macrolide antibiotic, a class of compounds known for their bacteriostatic activity, primarily achieved by inhibiting protein synthesis in bacteria. The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This is defined as the Minimum Inhibitory Concentration (MIC). The procedure involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by the inoculation of a standardized bacterial suspension. After incubation, the plates are examined for visible bacterial growth. This method is crucial for drug discovery, resistance monitoring, and establishing the susceptibility of clinically relevant bacteria to new or existing antimicrobial agents.
Principle of the Assay
The broth microdilution assay relies on the direct observation of bacterial growth in the presence of varying concentrations of an antimicrobial agent. A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of this compound. Following a specified incubation period, the absence or presence of visible bacterial growth (turbidity) is recorded for each concentration. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Materials and Equipment
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Quality control (QC) strains with known MIC values for macrolides (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Sterile deionized water
-
0.9% sterile saline
-
Resazurin (B115843) sodium salt (optional, for viability indication)
Equipment:
-
96-well, sterile, flat-bottom microtiter plates
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes (various volumes)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2 °C)
-
Vortex mixer
-
Spectrophotometer or McFarland densitometer
-
Laminar flow hood or biological safety cabinet
-
Microplate reader (optional)
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolving: Dissolve the weighed this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilization: The stock solution is typically considered self-sterilizing due to the high concentration of DMSO. If necessary, filter-sterilize through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into small, sterile tubes and store at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.
-
Standardization: Vortex the suspension thoroughly to ensure homogeneity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm (absorbance of 0.08-0.13).
-
Working Suspension: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the broth, which will then be further diluted 1:10 upon addition to the plate.
Broth Microdilution Assay Procedure
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
This compound Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 100 µL of this starting concentration of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column. This will result in 50 µL of varying this compound concentrations in each well.
-
-
Inoculation: Add 50 µL of the prepared bacterial working suspension to each well, bringing the total volume to 100 µL. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control (Positive Control): One well containing 100 µL of CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control (Negative Control): One well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: If the concentration of DMSO in the first well is significant (>1%), include a control with the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation: Cover the plate with a lid or sealing film and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Determination of MIC
-
Visual Inspection: After incubation, visually inspect the microtiter plate from the bottom using a reading mirror. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A distinct button of bacterial cells at the bottom of the well indicates growth.
-
Use of Indicator (Optional): To aid in determining the endpoint, 20 µL of a resazurin solution can be added to each well and the plate re-incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Spectrophotometric Reading (Optional): The optical density (OD) of each well can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
Data Presentation
The results of the broth microdilution assay should be recorded systematically.
Table 1: Example of MIC Data Recording for this compound
| Bacterial Strain | This compound Concentration (µg/mL) | MIC (µg/mL) |
| 64 | 32 | |
| Staphylococcus aureus 1 | - | - |
| Streptococcus pneumoniae 1 | - | - |
| S. aureus ATCC 29213 (QC) | - | - |
(-) indicates no visible growth; (+) indicates visible growth.
Table 2: Quality Control Ranges for this compound
| QC Strain | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2 |
| Enterococcus faecalis ATCC 29212 | 1 - 4 |
(Note: These are hypothetical ranges for illustrative purposes. Actual QC ranges should be established based on internal validation and published standards where available.)
Visualizations
Caption: Workflow of the Broth Microdilution Assay for this compound.
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
Deltamycin A1: Solubility Profile and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. Understanding the solubility of this compound in common laboratory solvents is crucial for a variety of in vitro and in vivo studies, including antimicrobial susceptibility testing, mechanism of action studies, and formulation development. This document provides a detailed overview of the solubility of this compound, protocols for its determination, and relevant biological pathway information.
Quantitative Solubility Data
| Solvent | Josamycin Solubility (mg/mL) | Tylosin Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~15[1] | ~25[2] |
| Ethanol | ~25[1] | ~30[2] |
| Dimethylformamide (DMF) | ~25[1] | ~30[2] |
| Methanol | - | Soluble (order of magnitude less than ethanol)[3][4] |
| Chloroform | - | Highly Soluble (highest among tested solvents)[3][4] |
| Acetone | - | Soluble[3][4] |
| Ethyl Acetate | - | Soluble[3][4] |
| n-Butanol | - | Soluble[3][4] |
| Acetonitrile | - | Soluble[3][4] |
| Tetrahydrofuran (THF) | - | Soluble[3][4] |
| Benzene | - | Soluble[3][4] |
| Water | Sparingly Soluble (~0.3 in 1:2 Ethanol:PBS pH 7.2)[1] | Slightly Soluble (decreases with increasing temperature)[3][4] |
Disclaimer: The data presented for Josamycin and Tylosin is for estimation purposes only. It is highly recommended to experimentally determine the solubility of this compound for specific applications.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 799.9 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (powder)
-
Selected laboratory solvent
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
General Signaling Pathway for Macrolide Antibiotics
Macrolide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which can interfere with the translocation of peptidyl-tRNA. Beyond their antibacterial properties, macrolides are also known to have immunomodulatory effects by influencing various signaling pathways in host cells.
Caption: Dual action of macrolides: antibacterial and immunomodulatory effects.
References
Application Note: Quantitative Analysis of Deltamycin A1 by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic with significant antibacterial activity. Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis in veterinary medicine. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of macrolide antibiotics and offers a robust framework for implementation in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 50 mM Ammonium Acetate buffer, pH 5.0B: Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 50 mM solution. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Mix acetonitrile and methanol in a 50:50 volume ratio.
2.4.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase B to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2.4.3. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological sample). A general procedure for a pharmaceutical formulation is provided below.
-
Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of Mobile Phase B and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up to the mark with Mobile Phase B and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 for the calibration curve. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 2%. |
| Accuracy (Recovery) | Mean recovery between 98% and 102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | No interference from excipients or degradation products at the retention time of this compound. |
Data Presentation
Calibration Curve Data
The following table presents representative data for a typical calibration curve for this compound.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
System Suitability
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Sample Analysis Results
This table shows example results for the quantification of this compound in a pharmaceutical formulation.
| Sample ID | Nominal Concentration (mg/tablet) | Measured Concentration (mg/tablet) | % of Labeled Amount |
| Batch A | 50 | 49.8 | 99.6% |
| Batch B | 50 | 50.2 | 100.4% |
| Batch C | 50 | 49.5 | 99.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
This diagram shows the key parameters and their relationship in the validation of the analytical method.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper method validation in accordance with ICH guidelines is essential before its application in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
LC-MS Protocol for Detecting Deltamycin A1 and Its Metabolites
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae, exhibiting activity against Gram-positive bacteria.[][2] Structurally similar to carbomycin (B1668359) A, it possesses a molecular formula of C39H61NO16 and a molecular weight of 799.90 g/mol .[3][4][5][6] Accurate and sensitive detection of this compound and its metabolites in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety. This application note provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the detection of this compound and a strategy for the identification of its potential metabolites.
Experimental Protocols
This protocol is based on established methodologies for the analysis of macrolide antibiotics, adapted for this compound.
Sample Preparation
The choice of sample preparation technique depends on the matrix. Common methods include protein precipitation for plasma and serum, and solid-phase extraction (SPE) for more complex matrices like tissue homogenates or environmental samples.[7]
2.1.1. Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.
2.1.2. Solid-Phase Extraction (SPE) (for Complex Matrices)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Liquid Chromatography (LC) Method
The chromatographic separation can be achieved using a reversed-phase C18 column.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the proposed quantitative parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 800.4 | To be determined empirically | 100 | To be optimized |
| (Internal Standard) | Specific to IS | Specific to IS | 100 | To be optimized |
Note: The product ions and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 800.4).
Strategy for Metabolite Identification
As specific metabolites of this compound are not well-documented, a strategy for their identification is proposed. Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility for excretion.[2][8]
Common Metabolic Pathways for Macrolides:
-
Hydrolysis: Cleavage of the ester linkages, particularly the acetyl group on this compound.
-
Demethylation: Removal of methyl groups, for instance from the dimethylamino group on the desosamine (B1220255) sugar.
-
Hydroxylation: Addition of hydroxyl groups to the macrolide ring or sugar moieties.
LC-MS/MS Approach for Metabolite Discovery:
-
Full Scan Acquisition: Acquire data in full scan mode to detect all potential ions in the sample.
-
Predicted Metabolite MRM: Based on the common metabolic pathways, create a list of potential metabolite masses and include them in the MRM method.
-
Data-Dependent Acquisition (DDA): Set up an experiment where the mass spectrometer automatically performs product ion scans on the most intense peaks detected in a full scan, which can help in identifying unexpected metabolites.
-
Structural Elucidation: Analyze the fragmentation patterns of the potential metabolites to confirm their structures.
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Potential metabolic pathways of this compound.
References
- 2. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbomycin - Wikipedia [en.wikipedia.org]
- 4. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. carbomycin | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 8. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deltamycin A1 in Antibiotic Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a macrolide antibiotic known for its activity against Gram-positive bacteria. The growing challenge of antimicrobial resistance has spurred research into combination therapies to enhance the efficacy of existing antibiotics. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other antimicrobial agents. While specific synergistic data for this compound is limited in publicly available literature, this guide draws upon established principles of antibiotic synergy testing and data from studies on other macrolides to provide a framework for research.
The primary goal of antibiotic synergy studies is to find combinations that are more effective than the individual drugs. This can manifest as a lower required dose of each drug, which can reduce toxicity, and potentially a decreased likelihood of developing antibiotic resistance.
Key Concepts in Antibiotic Synergy
The interaction between two antibiotics can be categorized as follows:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Indifference: The combined effect is no different from that of the more potent drug acting alone.
-
Antagonism: The combined effect is less than the effect of the more potent drug acting alone.
The most common metric used to quantify the interaction between two antibiotics in vitro is the Fractional Inhibitory Concentration Index (FICI) .
Potential Synergistic Combinations with this compound
Based on studies with other macrolide antibiotics, promising candidates for synergistic combination with this compound against susceptible Gram-positive organisms like Staphylococcus aureus may include:
-
β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit cell wall synthesis. The disruption of the cell wall by a β-lactam may enhance the penetration of this compound to its ribosomal target.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These also inhibit protein synthesis but at a different site on the ribosome. The combination of two protein synthesis inhibitors with different targets can sometimes lead to a synergistic effect.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These antibiotics inhibit DNA replication. Combining an inhibitor of protein synthesis with an inhibitor of DNA synthesis can be a successful strategy against some bacteria.
Data Presentation: Quantifying Synergy
The Fractional Inhibitory Concentration Index (FICI) is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.[1][2]
FICI Calculation:
FICI = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values: [1][3]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additivity |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[4][5][6] It involves a two-dimensional titration of two antibiotics in a microtiter plate.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antibiotic
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative growth assessment)
Methodology:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, serially dilute Drug A (e.g., this compound) horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual MICs.
-
Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
For the combination, the MIC is the concentration in the well where growth is inhibited.
-
Calculate the FICI for each well that shows no growth to determine the nature of the interaction.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotics over time.[7][8][9]
Materials:
-
Flasks or tubes for bacterial culture
-
This compound and second antibiotic stock solutions
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Shaking incubator
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
-
Pipettes and sterile dilution tubes
Methodology:
-
Prepare Test Conditions:
-
Set up flasks containing broth with:
-
No antibiotic (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a relevant concentration)
-
Combination of this compound and the second antibiotic (at relevant concentrations)
-
-
-
Inoculation and Incubation:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 105 CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the samples and plate them on agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Checkerboard Assay Experimental Workflow.
Time-Kill Curve Assay Workflow.
Potential Synergy of this compound and a β-Lactam.
References
- 1. Synergistic Activities of Macrolide Antibiotics against Pseudomonas aeruginosa, Burkholderia cepacia, Stenotrophomonas maltophilia, and Alcaligenes xylosoxidans Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic analysis of drug combinations against Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of a macrolide and a cell wall-affecting antibiotic on Pseudomonas aeruginosa in vitro and in vivo. 1. Combined effects of a macrolide and a peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of ampicillin-aminoglycoside combinations on group B streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Macrolide Resistance Mechanisms Using Deltamycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] Like other macrolide antibiotics, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding the mechanisms by which bacteria develop resistance to macrolides is crucial for the development of new and effective antimicrobial therapies. This compound can serve as a valuable tool for researchers studying these resistance mechanisms.
These application notes provide a comprehensive guide to using this compound in the laboratory to investigate macrolide resistance. The protocols detailed below cover methods for determining the minimum inhibitory concentration (MIC), analyzing ribosomal modifications and function, and assessing the activity of efflux pumps and drug-inactivating enzymes.
Data Presentation: Quantitative Analysis of this compound Activity
Quantifying the activity of this compound against various bacterial strains is fundamental to understanding its efficacy and the impact of different resistance mechanisms. The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how results can be structured for clear comparison.
Table 1: MIC of this compound and Other Macrolides against Macrolide-Resistant Staphylococcus aureus
| Bacterial Strain | Resistance Mechanism | Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Susceptible (Wild-Type) | - | 0.5 | 0.25 | 0.5 |
| S. aureus RN4220 | Target Site Modification | erm(C) | >128 | >128 | >128 |
| S. aureus SA-1199 | Efflux Pump | msr(A) | 2 | 16 | 8 |
| S. aureus (Clinical Isolate 1) | Target Site Modification | 23S rRNA A2058G | >128 | >128 | >128 |
| S. aureus (Clinical Isolate 2) | Enzymatic Inactivation | mph(C) | 8 | 64 | 32 |
Table 2: MIC of this compound and Other Macrolides against Macrolide-Resistant Streptococcus pneumoniae
| Bacterial Strain | Resistance Mechanism | Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| S. pneumoniae ATCC 49619 | Susceptible (Wild-Type) | - | 0.25 | 0.125 | 0.25 |
| S. pneumoniae (Clinical Isolate 3) | Efflux Pump | mef(A) | 1 | 8 | 4 |
| S. pneumoniae (Clinical Isolate 4) | Target Site Modification | erm(B) | >128 | >128 | >128 |
| S. pneumoniae (Clinical Isolate 5) | Target Site Modification | 23S rRNA A2059G | >128 | >128 | >128 |
| S. pneumoniae (Clinical Isolate 6) | Dual Mechanism | erm(B) + mef(A) | >128 | >128 | >128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), supplemented with 5% lysed horse blood for S. pneumoniae
-
96-well microtiter plates
-
Bacterial cultures of susceptible and resistant strains
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase of growth. Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 should contain no antibiotic (growth control), and well 12 should contain uninoculated medium (sterility control).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Ribosome Profiling to Investigate Drug-Ribosome Interactions
This protocol is adapted from established methods for ribosome profiling in bacteria and can be used to map the precise binding site of this compound on the ribosome and to observe how resistance mutations affect this binding.
Materials:
-
Bacterial cultures (susceptible and resistant strains)
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM NH4Cl, 1 mM chloramphenicol)
-
Micrococcal nuclease
-
Sucrose (B13894) gradients (10-40%)
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Treat one aliquot with this compound at a concentration known to inhibit protein synthesis (e.g., 10x MIC) for a short period (e.g., 5-10 minutes). Leave another aliquot untreated as a control.
-
Cell Lysis: Rapidly harvest cells by centrifugation at 4°C. Lyse the cells in lysis buffer.
-
Nuclease Digestion: Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes.
-
Monosome Isolation: Load the digested lysate onto a sucrose gradient and centrifuge to separate monosomes from polysomes and other cellular components.
-
Ribosome-Protected Fragment (RPF) Extraction: Isolate the monosome fraction and extract the RPFs using an RNA purification kit.
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the resulting library using a next-generation sequencing platform.
-
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. Compare the ribosome footprints in the this compound-treated and untreated samples to identify drug-induced pausing or stalling, indicative of the antibiotic's binding site and mechanism of action.
In Vitro Transcription/Translation (IVTT) Assay
This assay assesses the direct inhibitory effect of this compound on protein synthesis and can be used to compare its effect on ribosomes from susceptible and resistant bacteria.
Materials:
-
Cell-free S30 extract from susceptible and resistant bacterial strains
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound
-
Luciferase assay reagent or fluorometer
Protocol:
-
Prepare S30 Extract: Prepare S30 cell-free extracts from both susceptible and resistant bacterial strains according to standard protocols.
-
Set up IVTT Reaction: In a microfuge tube, combine the S30 extract, DNA template, amino acid mixture, and energy source.
-
Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure Reporter Protein Activity:
-
For luciferase, add the luciferase assay reagent and measure luminescence using a luminometer.
-
For GFP, measure fluorescence using a fluorometer.
-
-
Data Analysis: Plot the reporter protein activity against the concentration of this compound to determine the IC50 (the concentration of drug that inhibits 50% of protein synthesis). Compare the IC50 values obtained with extracts from susceptible and resistant strains.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound action and resistance mechanisms.
References
Application Notes and Protocols for the Experimental Use of Deltamycin A1 in Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial biofilms contribute significantly to chronic infections and antimicrobial resistance. Deltamycin A1, a macrolide antibiotic, is known for its activity against Gram-positive bacteria.[1] While specific research on its anti-biofilm properties is not currently available, its structural class suggests potential efficacy in inhibiting or eradicating biofilms. These application notes provide a comprehensive set of hypothetical protocols and a framework for evaluating the potential of this compound as an anti-biofilm agent. The methodologies described are based on established protocols for assessing the anti-biofilm activity of other macrolide antibiotics.
Introduction to this compound and Biofilm Research
This compound is a macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] Macrolides are known to inhibit protein synthesis in bacteria. While effective against planktonic bacteria, the efficacy of antibiotics against bacteria within a biofilm is often reduced. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier.
The study of anti-biofilm agents is critical for developing new therapeutic strategies. Key parameters in this research include the Minimum Inhibitory Concentration (MIC), the Minimum Biofilm Inhibitory Concentration (MBIC), and the Minimum Biofilm Eradication Concentration (MBEC). This document outlines protocols to determine these parameters for this compound against relevant Gram-positive bacterial strains such as Staphylococcus aureus and Streptococcus mutans.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of this compound against biofilms is uncharacterized, macrolides can interfere with bacterial processes beyond protein synthesis. One critical pathway in many Gram-positive bacteria that governs biofilm formation is the Quorum Sensing (QS) system. In Staphylococcus aureus, the Accessory Gene Regulator (agr) system is a well-studied QS pathway that controls the expression of virulence factors and genes involved in biofilm development and dispersal. It is hypothesized that this compound, at sub-inhibitory concentrations, may modulate the agr QS system, thereby affecting biofilm formation.
Quantitative Data Summary (Hypothetical)
The following tables represent a hypothetical summary of data that could be generated from the experimental protocols described below. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical MIC, MBIC, and MBEC of this compound
| Bacterial Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 | 4 | 32 |
| Staphylococcus aureus (Clinical Isolate) | 2 | 8 | 64 |
| Streptococcus mutans UA159 | 0.5 | 2 | 16 |
Table 2: Hypothetical Biofilm Inhibition by this compound
| Bacterial Strain | This compound Conc. (µg/mL) | % Biofilm Inhibition |
| S. aureus ATCC 29213 | 0.5 (0.5 x MIC) | 25% |
| 1 (MIC) | 60% | |
| 2 (2 x MIC) | 85% | |
| S. mutans UA159 | 0.25 (0.5 x MIC) | 30% |
| 0.5 (MIC) | 70% | |
| 1 (2 x MIC) | 90% |
Table 3: Hypothetical Biofilm Eradication by this compound
| Bacterial Strain | This compound Conc. (µg/mL) | % Biofilm Eradication |
| S. aureus ATCC 29213 | 8 (0.25 x MBEC) | 15% |
| 16 (0.5 x MBEC) | 40% | |
| 32 (MBEC) | 55% | |
| S. mutans UA159 | 4 (0.25 x MBEC) | 20% |
| 8 (0.5 x MBEC) | 45% | |
| 16 (MBEC) | 60% |
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound stock solution
-
Bacterial culture (S. aureus, S. mutans, etc.)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in the appropriate broth.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.
-
Add the bacterial suspension to each well.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible bacterial growth.
References
Application Notes and Protocols for Testing Deltamycin A1 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltamycin A1 is a macrolide antibiotic produced by Streptomyces deltae that has demonstrated activity against Gram-positive bacteria.[][2] As with any compound under investigation for potential therapeutic applications, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial.[3][4] This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound using standard in vitro cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis, thereby generating a robust preliminary safety profile for this compound.
The following protocols detail the necessary steps for cell culture maintenance and the execution of three key cytotoxicity assays: the MTT assay, the LDH assay, and an Annexin V-FITC/PI apoptosis assay.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized to facilitate the determination of dose-dependent effects of this compound.
Table 1: MTT Assay - Cell Viability upon this compound Treatment
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.31 ± 0.03 | 24.8 |
| 200 | 0.15 ± 0.02 | 12.0 |
Table 2: LDH Release Assay - Cell Membrane Integrity
| This compound Conc. (µM) | LDH Activity (Absorbance at 490nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 5.2 |
| 10 | 0.28 ± 0.03 | 27.6 |
| 50 | 0.55 ± 0.04 | 74.1 |
| 100 | 0.82 ± 0.06 | 120.7 (relative to spontaneous release) |
| Positive Control (Lysis Buffer) | 0.70 ± 0.05 | 100 |
| Spontaneous Release | 0.12 ± 0.01 | 0 |
Table 3: Apoptosis Assay by Flow Cytometry
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 88.7 ± 2.1 | 6.5 ± 0.8 | 2.8 ± 0.4 |
| 50 | 65.4 ± 3.5 | 22.8 ± 2.2 | 8.1 ± 1.1 |
| 100 | 30.1 ± 4.2 | 45.3 ± 3.8 | 19.7 ± 2.5 |
Experimental Workflow
The overall experimental process for assessing this compound cytotoxicity is outlined below.
Caption: Experimental workflow for this compound cytotoxicity testing.
Cellular Targets of Cytotoxicity Assays
The selected assays evaluate different aspects of cellular health, providing a multi-faceted view of cytotoxicity.
Caption: Cellular mechanisms evaluated by different cytotoxicity assays.
Experimental Protocols
1. General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining a healthy cell culture, which is foundational for reliable cytotoxicity data.
-
Materials:
-
Appropriate mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well flat-bottom sterile culture plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely observe cells under a microscope to check for confluence and signs of contamination.
-
When cells reach 80-90% confluence, subculture them.
-
To subculture, aspirate the old medium, wash the cell monolayer once with PBS, and then add Trypsin-EDTA to detach the cells.
-
Incubate for a few minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at the desired density for continued growth.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan (B1609692) product, which is proportional to the number of living cells.[5]
-
Materials:
-
Protocol:
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.[7]
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[9][10]
-
Materials:
-
Cells treated with this compound as in the MTT protocol (steps 1-5)
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (usually 10X, provided with the kit) for positive control
-
-
Protocol:
-
Prepare three sets of controls for each condition: vehicle control (spontaneous LDH release), this compound-treated, and maximum LDH release.
-
For the maximum LDH release control, add 10 µL of 10X Lysis Buffer to the control wells 45 minutes before the end of the incubation period.[11]
-
At the end of the incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11][12]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.[11][12]
-
Incubate at room temperature for 30 minutes, protected from light.[11][12]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11][12]
-
Calculate % cytotoxicity as: ((Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100%.
-
4. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[13][14]
-
Materials:
-
Cells treated with this compound in 6-well plates or T-25 flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
Seed cells (e.g., 1 x 10⁶ cells) in T-25 flasks or appropriate culture vessels and incubate overnight.[13]
-
Treat cells with various concentrations of this compound for the desired time.
-
After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[13][14]
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.[15]
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[13]
-
References
- 2. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: An In Vitro Model for Assessing the Intracellular Activity of Deltamycin A1
Introduction
Intracellular pathogens present a significant therapeutic challenge as they can evade the host immune system and are often shielded from antibiotics that do not efficiently penetrate eukaryotic cells. Deltamycin A1 is a macrolide antibiotic with activity against Gram-positive bacteria.[1][][3][4] Assessing its ability to eliminate bacteria residing within host cells is crucial for determining its potential therapeutic efficacy. This application note provides a detailed protocol for an in vitro model to evaluate the intracellular antibacterial activity of this compound using a macrophage cell line infected with Staphylococcus aureus.
The described model is based on a well-established method for studying the intracellular activity of antibiotics.[5][6][7][8] It involves the infection of a macrophage cell line, elimination of extracellular bacteria, treatment with the antibiotic, and subsequent quantification of surviving intracellular bacteria.[6][7] This allows for the determination of the effective concentration of this compound required to inhibit or kill bacteria within the intracellular environment. Additionally, a protocol for assessing the cytotoxicity of this compound on the host cells is included to ensure that the observed antibacterial effect is not due to host cell death.
Materials and Reagents
-
Cell Line: Murine macrophage-like cell line J774.2 or human monocytic cell line THP-1.
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923).
-
Antibiotics: this compound, Gentamicin (B1671437).
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine cell culture, omitted during infection assay).
-
Bacterial Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO).
-
Other Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Triton X-100.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed J774.2 or THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot cell viability against this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Intracellular Activity Assay
This protocol assesses the ability of this compound to kill S. aureus residing within macrophages.
-
Cell Seeding: Seed 1 x 10⁶ J774.2 or THP-1 cells per well in a 24-well plate and incubate for 24 hours.
-
Bacterial Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C. The next day, dilute the culture in fresh TSB and grow to the mid-logarithmic phase.
-
Infection: Wash the host cells with PBS and replace the medium with antibiotic-free medium. Add the bacterial suspension to the cells at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).[10]
-
Phagocytosis: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to bring the bacteria into contact with the cells and incubate for 1 hour at 37°C to allow for phagocytosis.[10]
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS. Add fresh medium containing 100 µg/mL gentamicin to kill extracellular bacteria and incubate for 1 hour.[11]
-
This compound Treatment: Wash the cells again with PBS and add fresh medium containing various concentrations of this compound (below the CC₅₀ determined in Protocol 1). Include a no-antibiotic control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Lysis and Bacterial Enumeration:
-
At designated time points (e.g., 0, 4, 8, and 24 hours post-treatment), wash the cells with PBS.
-
Lyse the cells by adding 1 mL of sterile water or 0.1% Triton X-100.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions on TSA plates and incubate overnight at 37°C.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Compare the CFU counts from this compound-treated wells to the untreated control wells at each time point to determine the reduction in intracellular bacteria.
Data Presentation
The quantitative data from the cytotoxicity and intracellular activity assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on J774.2 Macrophages
| This compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 5 | 1.18 | 0.09 | 94.4 |
| 10 | 1.10 | 0.06 | 88.0 |
| 25 | 0.95 | 0.08 | 76.0 |
| 50 | 0.60 | 0.05 | 48.0 |
| 100 | 0.25 | 0.04 | 20.0 |
Table 2: Intracellular Activity of this compound against S. aureus in J774.2 Macrophages
| Treatment | Time (hours) | Mean CFU/mL | Standard Deviation | Log₁₀ CFU Reduction vs. Control |
| No Antibiotic | 0 | 5.2 x 10⁵ | 0.4 x 10⁵ | N/A |
| 24 | 8.5 x 10⁶ | 0.7 x 10⁶ | N/A | |
| This compound (10 µg/mL) | 0 | 5.1 x 10⁵ | 0.5 x 10⁵ | - |
| 24 | 9.8 x 10⁴ | 0.6 x 10⁴ | 1.94 | |
| This compound (25 µg/mL) | 0 | 5.3 x 10⁵ | 0.3 x 10⁵ | - |
| 24 | 1.2 x 10³ | 0.2 x 10³ | 3.85 | |
| Gentamicin (10 µg/mL) | 0 | 5.0 x 10⁵ | 0.4 x 10⁵ | - |
| 24 | 7.9 x 10⁶ | 0.5 x 10⁶ | 0.03 |
Visualizations
Caption: Workflow for the intracellular activity assay.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This application note provides a comprehensive and detailed methodology for assessing the intracellular activity of this compound. The described in vitro model, utilizing a macrophage cell line and Staphylococcus aureus, is a robust system for determining the efficacy of this antibiotic against intracellular bacteria. By following these protocols, researchers can obtain reliable and reproducible data on the intracellular potency of this compound, which is essential for its further development as a therapeutic agent for infections caused by intracellular pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Study of the Intracellular Activity of Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Intracellular Macrophage Infections with E. coli under Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Evaluation of the Intracellular Activity of Antibiotics towards Pseudomonas aeruginosa PAO1 in a Model of THP-1 Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Deltamycin A1 Derivatives for Antimicrobial Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a novel Deltamycin A1 derivative, 4''-O-phenylacetyl-4''-deacyl-deltamycin, for research purposes. The synthesis involves a two-step process: the microbial deacylation of this compound to produce 4''-deacyl-deltamycin, followed by the chemical acylation of the intermediate. Also included are data on the antimicrobial activity of the synthesized derivative and a discussion of the mechanism of action of 16-membered macrolides like this compound.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and biological activity of the this compound derivative.
Table 1: Synthesis Yield and Purity of 4''-O-phenylacetyl-4''-deacyl-deltamycin
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 4''-deacyl-deltamycin | This compound | Not specified in literature | Not specified in literature | Thin Layer Chromatography |
| 2 | 4''-O-phenylacetyl-4''-deacyl-deltamycin | 4''-deacyl-deltamycin | High | >95% (assumed after purification) | Recrystallization, Chromatography |
Yields and purity for the microbial deacylation step are highly dependent on the specific fermentation and extraction conditions and require optimization. The chemical synthesis step is reported to have a high yield after purification.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivative and Reference Antibiotics
| Microorganism | 4''-O-phenylacetyl-4''-deacyl-deltamycin (mcg/mL) | Carbomycin A (mcg/mL) | Josamycin (mcg/mL) |
| Staphylococcus aureus FDA 209P | < 0.2 | 0.4 | < 0.2 |
| Staphylococcus aureus Smith | 0.4 | 0.8 | 1.6 |
| Staphylococcus aureus (EM)r | 0.4 | 0.4 | 0.4 |
| Staphylococcus aureus (SPM)r | 0.8 | 0.8 | 3.1 |
| Bacillus subtilis ATCC 6633 | < 0.2 | 0.4 | 0.4 |
| Sarcina lutea ATCC 9341 | < 0.2 | < 0.2 | < 0.2 |
| Escherichia coli NIHJ | > 100 | > 100 | > 100 |
| Klebsiella pneumoniae ATCC 10031 | > 100 | > 100 | > 100 |
| Pseudomonas aeruginosa IAM 1095 | > 100 | > 100 | > 100 |
| Shigella sonnei ATCC 9290 | > 100 | > 100 | > 100 |
| Mycoplasma gallisepticum KP-13 | 0.4 | 0.8 | 0.8 |
| Mycoplasma pneumoniae FH-P24 | 0.2 | 0.4 | 0.4 |
Data extracted from patent literature[1]. (EM)r and (SPM)r denote erythromycin (B1671065) and spiramycin (B21755) resistant strains, respectively.
Experimental Protocols
Step 1: Microbial Deacylation of this compound to 4''-deacyl-deltamycin
This protocol describes the biological conversion of this compound to its 4''-deacyl derivative using a microorganism. The patent literature suggests the use of Corynespora cassiicola IFO-6724 for this biotransformation[1].
Materials:
-
This compound
-
Corynespora cassiicola IFO-6724 culture
-
Culture medium (e.g., Potato Dextrose Broth or a suitable alternative)
-
Fermenter or shake flasks
-
Solvents for extraction (e.g., ethyl acetate (B1210297), benzene)
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Cultivation of Corynespora cassiicola : Inoculate a suitable liquid culture medium with Corynespora cassiicola IFO-6724. Incubate the culture under appropriate conditions of temperature, pH, and aeration to achieve sufficient biomass.
-
Biotransformation : Once the microbial culture is in a suitable growth phase, add this compound to the fermentation broth. The optimal concentration of this compound and the incubation time for the biotransformation need to be determined empirically.
-
Extraction of 4''-deacyl-deltamycin : After the incubation period, harvest the fermentation broth. Extract the product from the broth using a suitable organic solvent such as ethyl acetate or benzene (B151609). The pH of the broth may need to be adjusted to optimize extraction efficiency.
-
Purification : Concentrate the organic extract in vacuo. Purify the crude 4''-deacyl-deltamycin using column chromatography on silica gel. Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired product.
-
Characterization : Confirm the identity of the purified 4''-deacyl-deltamycin using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 2: Chemical Synthesis of 4''-O-phenylacetyl-4''-deacyl-deltamycin
This protocol outlines the chemical acylation of the 4''-deacyl-deltamycin intermediate.
Materials:
-
4''-deacyl-deltamycin
-
Phenylacetyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous benzene
-
5% (w/v) aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for chemical synthesis
Procedure:
-
Reaction Setup : Dissolve 4''-deacyl-deltamycin in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation : Cool the solution in an ice bath. Add phenylacetyl chloride dropwise to the stirred solution. The molar ratio of phenylacetyl chloride to the deltamycin intermediate should be optimized, with the patent suggesting a molar excess of the acylating agent[1].
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours). Monitor the progress of the reaction by TLC.
-
Work-up : Pour the reaction mixture into ice-water. Adjust the pH of the aqueous mixture to 9.0 with 5% aqueous sodium hydroxide solution.
-
Extraction : Extract the product from the aqueous layer with benzene (or another suitable organic solvent) multiple times.
-
Washing and Drying : Combine the organic extracts and wash them with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic solution in vacuo. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure 4''-O-phenylacetyl-4''-deacyl-deltamycin.
-
Characterization : Characterize the final product by determining its melting point and using spectroscopic methods such as Mass Spectrometry, Infrared (IR) spectroscopy, and NMR spectroscopy to confirm its structure and purity.
Mandatory Visualization
Synthetic Workflow
Caption: Workflow for the synthesis of this compound derivative.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
16-membered macrolide antibiotics, including this compound and its derivatives, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET). This binding event sterically hinders the passage of the growing polypeptide chain, leading to the inhibition of protein synthesis. The consequences of this blockage can include the premature dissociation of peptidyl-tRNA from the ribosome (peptidyl-tRNA drop-off) and context-specific translation arrest, where the ribosome stalls at particular amino acid sequences. This disruption of protein synthesis is ultimately detrimental to bacterial growth and survival.
Caption: Mechanism of action of this compound derivatives.
References
Analytical Standards for Deltamycin A1 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and protocols for research involving Deltamycin A1, a macrolide antibiotic. The information is intended to guide researchers in establishing robust analytical methods for quality control, stability assessment, and characterization of this compound.
Physicochemical Properties and Handling
This compound is a macrolide antibiotic produced by Streptomyces deltae.[1] It is active against Gram-positive bacteria.[1] Proper handling and storage are crucial for maintaining its integrity for research purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₁NO₁₆ | [2] |
| Molecular Weight | 799.90 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in DMSO.[2] Insoluble in water. | [3] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[2] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
A stability-indicating HPLC method is essential for determining the purity of this compound and for monitoring its degradation under various stress conditions.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The exact ratio should be optimized to achieve good separation of this compound from its degradation products.[5][6]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200-400 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration suitable for injection (e.g., 10-100 µg/mL).
-
-
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices.
Protocol: Quantitative LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion should be determined by infusing a standard solution into the mass spectrometer. At least two MRM transitions are recommended for confirmation.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Sample Preparation:
-
For biological samples, protein precipitation with acetonitrile is a common first step.[4] This is followed by centrifugation and dilution of the supernatant.
-
-
Quantification: Use a stable isotope-labeled internal standard if available. Construct a calibration curve using a series of known concentrations of this compound.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. toku-e.com [toku-e.com]
- 4. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsm.com [ijpsm.com]
- 9. scielo.br [scielo.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deltamycin A1 MIC Assays
Welcome to the technical support center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic. Macrolides function by inhibiting bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel from which nascent peptides emerge. This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.
Q2: I am observing significant well-to-well or day-to-day variability in my this compound MIC results. What are the common causes?
Inconsistent MIC values can arise from several factors. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are consistently preparing your inoculum to a 0.5 McFarland standard and following a validated dilution protocol to achieve the correct final concentration in the wells.
-
Media Composition: The type and even the batch of the growth medium can influence MIC results. Cation concentrations, particularly magnesium and calcium, can affect the activity of some antibiotics. Use of a standardized, recommended medium such as Mueller-Hinton Broth (MHB) is crucial.
-
Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be consistent. For most standard protocols, an incubation period of 16-20 hours at 35°C is recommended.
-
This compound Stock Solution: Ensure the antibiotic is fully dissolved and that the stock solution is properly stored to maintain its stability. Repeated freeze-thaw cycles should be avoided.
-
Plate Type: The type of microtiter plates used can sometimes affect results, especially for compounds that may adhere to plastic. Using low-binding plates may be beneficial.
Q3: What are "skipped wells" and how should I interpret them in my this compound MIC assay?
"Skipped wells" refer to the observation of no bacterial growth in a well at a lower antibiotic concentration, while growth is present in wells with higher concentrations. This can be due to:
-
Technical Error: Inaccurate pipetting during the serial dilution of this compound.
-
Contamination: Contamination of a single well can lead to unexpected growth.
-
Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.
If you observe skipped wells, it is recommended to repeat the experiment, paying close attention to pipetting technique and sterility. The MIC should be read as the lowest concentration that clearly inhibits growth, but the presence of skipped wells casts doubt on the validity of that specific assay.
Q4: How should I properly store and handle my this compound?
For optimal stability, this compound powder should be stored in a dry, dark place at -20°C for long-term storage or at 4°C for short-term storage. Stock solutions are typically prepared in a solvent like DMSO and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide for Inconsistent this compound MIC Results
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MIC values.
Table 1: Troubleshooting Common Issues in this compound MIC Assays
| Issue | Potential Cause | Recommended Action |
| High MIC variability between replicates on the same plate | Inaccurate pipetting during serial dilution or inoculum addition. | Review and practice pipetting technique. Use calibrated pipettes. Consider using a multichannel pipette for consistency. |
| Non-homogenous bacterial suspension. | Ensure the bacterial inoculum is thoroughly vortexed before dilution and addition to the wells. | |
| Edge effects on the microtiter plate. | Avoid using the outer wells of the plate if evaporation is a concern. Fill outer wells with sterile broth to maintain humidity. | |
| Day-to-day variation in MIC values | Inconsistency in inoculum preparation. | Strictly adhere to the 0.5 McFarland standard. Prepare a fresh standard daily or use a spectrophotometer to verify turbidity. |
| Variation in incubation time. | Use a timer and ensure the incubation period is consistent for all experiments. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| No bacterial growth in any wells, including the growth control | Inactive or non-viable bacterial inoculum. | Use a fresh bacterial culture for inoculum preparation. Perform a viability check by plating a small aliquot of the inoculum. |
| Error in media preparation. | Ensure the correct media was used and prepared according to the manufacturer's instructions. | |
| Growth in the negative control (sterility) wells | Contamination of the media, diluent, or microtiter plate. | Use aseptic technique throughout the entire procedure. Ensure all reagents and materials are sterile. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35°C)
-
Calibrated pipettes and sterile tips
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in the recommended solvent at a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration if necessary.
-
Store in aliquots at -80°C.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100, followed by a 1:2 dilution in the plate.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working this compound solution (e.g., 25.6 µg/mL, prepared from the stock in CAMHB) to the first column of wells. This results in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will leave 100 µL in each well with serially diluted this compound.
-
Designate a well with no antibiotic as the growth control and a well with no bacteria as the sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the bacterial ribosome.
Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.
Common Bacterial Resistance Mechanisms to Macrolides
Caption: Overview of common bacterial resistance mechanisms to macrolide antibiotics.
Optimizing Deltamycin A1 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Deltamycin A1 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 16-membered macrolide antibiotic produced by Streptomyces deltae.[] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the elongation of polypeptide chains. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Q2: What is the typical effective concentration range for this compound in antibacterial assays?
A2: The effective concentration of this compound is dependent on the target bacterial species. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, data from other macrolides against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis can provide a starting point for range-finding studies. For these types of bacteria, MIC values for macrolides can range from <0.1 µg/mL to over 64 µg/mL depending on the bacterial strain and resistance mechanisms. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial isolate.
Q3: What is a suitable starting concentration for cytotoxicity testing in mammalian cells?
A3: There is limited public data on the cytotoxic effects (IC50 values) of this compound on mammalian cell lines. As a general starting point for in vitro cytotoxicity assays, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM. This wide range will help in identifying the concentration at which this compound begins to show toxic effects on the specific cell line being used in your experiment.
Q4: Can this compound be used in anti-inflammatory assays?
A4: Some macrolide antibiotics have demonstrated immunomodulatory and anti-inflammatory properties, often by reducing the production of pro-inflammatory cytokines. While the anti-inflammatory activity of this compound is not well-documented, researchers can investigate this potential by treating immune cells (e.g., macrophages) with a non-cytotoxic concentration of this compound and measuring the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No antibacterial effect observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. Start with a broad range of concentrations (e.g., 0.01 µg/mL to 128 µg/mL). |
| The bacterial strain is resistant to macrolides. | Confirm the susceptibility of your bacterial strain to other macrolide antibiotics. If resistance is suspected, consider using a different class of antibiotics. | |
| Improper preparation or storage of this compound stock solution. | Ensure the this compound powder is stored at -20°C.[] Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High background cytotoxicity in control wells. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your assay medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants. | |
| Inconsistent results between experiments. | Variability in cell density or growth phase. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate pipetting or dilution of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment. | |
| Instability of this compound in the assay medium. | While generally stable, the stability of this compound in specific culture media over long incubation periods should be considered. If instability is suspected, refreshing the media with freshly diluted compound during the experiment might be necessary. |
Quantitative Data Summary
As specific quantitative data for this compound is limited in publicly available literature, the following table provides a general reference for expected concentration ranges based on the activity of other macrolide antibiotics. It is imperative to experimentally determine the precise concentrations for your specific assay and cell/bacterial type.
| Parameter | Organism/Cell Type | Typical Concentration Range for Macrolides | Notes |
| MIC | Staphylococcus aureus | 0.1 - >128 µg/mL | Highly strain-dependent due to resistance. |
| MIC | Streptococcus pneumoniae | 0.01 - 8 µg/mL | Resistance is common. |
| MIC | Bacillus subtilis | 0.1 - 4 µg/mL | Generally more susceptible than pathogenic cocci. |
| IC50 | Mammalian Cell Lines | 1 - >100 µM | Highly dependent on the specific cell line and assay duration. |
| Anti-inflammatory | Immune Cells (e.g., Macrophages) | 0.1 - 10 µg/mL | Should be below the cytotoxic concentration. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotic (e.g., Erythromycin)
-
Negative control (broth only)
-
Growth control (broth + bacteria)
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control antibiotic, a growth control, and a negative control on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
Technical Support Center: Deltamycin A1 in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Deltamycin A1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is a macrolide antibiotic used in research for its antibacterial properties. The stability of any compound in cell culture media is crucial as its degradation can lead to a decrease in potency, resulting in inconsistent and unreliable experimental outcomes.[1] Factors within the media, such as pH, temperature, and enzymatic activity, can contribute to the degradation of sensitive compounds like antibiotics.[2]
Q2: What are the common factors that can lead to the degradation of this compound in my cell culture experiments?
Several factors can influence the stability of antibiotics in cell culture media:
-
Temperature: Many antibiotics are sensitive to heat. The standard incubation temperature of 37°C can accelerate the degradation of some compounds.[2]
-
pH of the Medium: The pH of the culture medium can significantly affect the chemical stability of a drug.[2]
-
Light Exposure: Some antibiotics are photosensitive and can degrade upon exposure to light.[2]
-
Media Components: Interactions with components in the culture medium, such as salts, proteins, and reducing agents like cysteine, can impact the stability and activity of the antibiotic.[2][3]
-
Hydrolysis: As with many complex organic molecules, this compound may be susceptible to hydrolysis in aqueous cell culture media.[2]
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation.[3]
Q3: How can I minimize the degradation of this compound in my experiments?
To ensure the consistent potency of this compound, consider the following best practices:
-
Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Addition to Media: Add the antibiotic to the culture medium just before use. Avoid adding it to hot media.[2]
-
Storage of Medicated Media: If media containing this compound must be stored, it should be kept at 2-8°C and protected from light. However, preparing it fresh is always the best practice.
-
pH Monitoring: Ensure the pH of your cell culture medium is stable and within the recommended range for your cells and the antibiotic.
-
Minimize Light Exposure: Protect media containing this compound from direct light by using amber bottles or covering the containers.[2]
Q4: How do I know if this compound is degrading in my cell culture medium?
Inconsistent or unexpected results, such as a gradual loss of selective pressure or variable effects on your cells, could indicate degradation of the antibiotic.[4] To confirm this, you can perform a stability study by measuring the concentration of the active this compound over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Antibiotic Efficacy
You observe that the selective pressure of this compound seems to diminish over the course of a long-term experiment, or that different batches of experiments yield variable results.
dot
Caption: Troubleshooting workflow for inconsistent antibiotic efficacy.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Evaluate Media Preparation and Storage:
-
Question: When are you adding this compound to your culture media? Is the medicated media stored for extended periods?
-
Action: Add the antibiotic to the media immediately before use. If you must prepare it in advance, store it at 2-8°C for no longer than is necessary and protect it from light.
-
-
Assess Incubation Conditions:
-
Question: Are there fluctuations in the incubator's temperature or CO2 levels?
-
Action: Ensure your incubator is properly calibrated and maintaining a stable environment.
-
-
Perform a Stability Study:
-
Action: To definitively determine if this compound is degrading under your specific experimental conditions, conduct a stability study as outlined in the Experimental Protocols section below. This will help you quantify the rate of degradation.
-
-
Adjust Experimental Protocol:
-
Action: Based on the stability study results, you may need to replenish the media with fresh this compound more frequently during long-term experiments to maintain a therapeutic concentration.
-
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
You observe unexpected changes in cell morphology, viability, or behavior that are not consistent with the known mechanism of action of this compound.
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps:
-
Confirm Working Concentration:
-
Question: Have you double-checked your calculations for the dilution of the stock solution?
-
Action: Recalculate the required volume of the stock solution to ensure you are using the intended final concentration.
-
-
Perform a Dose-Response (Kill Curve) Experiment:
-
Question: Have you determined the optimal concentration of this compound for your specific cell line?
-
Action: Different cell lines can have varying sensitivities to antibiotics.[5] Perform a kill curve experiment (see Protocol 2 ) to determine the minimum concentration of this compound required to achieve the desired effect without unnecessary cytotoxicity.[5]
-
-
Consider Degradation Products:
-
Question: Could the observed cytotoxicity be due to the breakdown products of this compound?
-
Action: The degradation of a parent compound can sometimes result in byproducts with different biological activities. If you suspect this is the case, analyzing your media over time with a technique like LC-MS/MS can help identify any potential degradation products.
-
Data Presentation
Table 1: Template for this compound Stability Data
| Time Point (Hours) | Temperature (°C) | pH | This compound Concentration (µg/mL) | Percent Remaining (%) |
| 0 | 37 | 7.4 | Initial Concentration | 100 |
| 6 | 37 | 7.4 | ||
| 12 | 37 | 7.4 | ||
| 24 | 37 | 7.4 | ||
| 48 | 37 | 7.4 | ||
| 72 | 37 | 7.4 |
Table 2: Template for Kill Curve Experiment Results
| This compound Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| X | ||||
| 2X | ||||
| 4X | ||||
| 8X | ||||
| 16X |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific cell culture conditions using HPLC or LC-MS/MS.
dot
References
How to avoid interference in Deltamycin A1 colorimetric assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the colorimetric quantification of Deltamycin A1.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate or inconsistent results.
Question: Why is my standard curve not linear or reproducible?
Answer: Non-linear or irreproducible standard curves are common issues that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Reagent Preparation and Stability:
-
Incorrect Reagent Concentration: Double-check all calculations and ensure that the stock solutions of your colorimetric reagent (e.g., alkaline potassium permanganate (B83412) or 2,4-dinitrophenylhydrazine) and this compound standards are prepared accurately.
-
Reagent Degradation: Some reagents are sensitive to light, temperature, or oxidation. Prepare fresh reagents for each assay, especially the oxidizing or derivatizing agents. Store stock solutions under appropriate conditions (e.g., protected from light, refrigerated).
-
-
Experimental Conditions:
-
Inconsistent Incubation Times and Temperatures: The reaction kinetics of color development are highly dependent on time and temperature. Use a calibrated timer and a water bath or incubator to ensure uniform conditions for all samples, including standards and blanks.
-
pH Fluctuation: The pH of the reaction mixture can significantly influence color development. Ensure that the buffer system is robust and that the pH is consistent across all wells or tubes.
-
-
Pipetting and Mixing:
-
Inaccurate Pipetting: Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and precise delivery of all solutions.
-
Insufficient Mixing: Ensure thorough mixing of the reagents and sample in each well or tube to initiate the reaction uniformly.
-
-
Spectrophotometer/Plate Reader Settings:
-
Incorrect Wavelength: Ensure the absorbance is read at the wavelength of maximum absorbance (λmax) for the colored product. This should be determined experimentally by scanning the spectrum of a colored standard.
-
Instrument Malfunction: Check the performance of the spectrophotometer or plate reader using standard calibration solutions.
-
Question: My sample absorbance is too high or out of the linear range of the standard curve. What should I do?
Answer: An absorbance reading that is too high indicates that the concentration of this compound in your sample is above the upper limit of quantification (ULOQ) of your assay.
-
Solution: Dilute your sample with the same buffer or solvent used to prepare your standards. It is recommended to perform a serial dilution (e.g., 1:10, 1:100) to ensure that the final concentration falls within the linear range of your standard curve. Remember to multiply the final measured concentration by the dilution factor to obtain the original concentration in your sample.
Question: I am observing high background noise or a high absorbance reading in my blank wells. What is the cause and how can I fix it?
Answer: High background noise can obscure the signal from your sample and lead to inaccurate results. The primary causes include:
-
Contaminated Reagents or Glassware: Ensure that all glassware is thoroughly cleaned and that the reagents are free from contamination.
-
Interfering Substances in the Sample Matrix: The sample itself may contain substances that absorb at the same wavelength as your colored product. This is a common issue with complex matrices like fermentation broths or biological fluids.
-
Solution: Prepare a "sample blank" that contains the sample matrix but not the colorimetric reagent. Subtract the absorbance of the sample blank from the absorbance of your sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound colorimetric assays?
A1: Interference can arise from various components within the sample matrix. It is crucial to identify the potential interferents based on your sample type:
-
Fermentation Broth: Components of the culture medium can interfere with the assay. These include:
-
Sugars and Carbohydrates: Can react with oxidizing agents.
-
Proteins and Peptides: May bind to the analyte or reagents.
-
Other Secondary Metabolites: Structurally similar compounds produced by the microorganism can cross-react.
-
Media Pigments: Colored components in the media can contribute to background absorbance.
-
-
Biological Fluids (e.g., plasma, serum):
-
Proteins: High concentrations of proteins like albumin can cause interference.
-
Lipids: Can cause turbidity, which affects absorbance readings.
-
Hemoglobin and Bilirubin: These colored molecules can interfere with spectrophotometric measurements.
-
Other Drugs or Metabolites: If the sample is from a subject undergoing other treatments, those compounds could interfere.
-
Q2: How can I remove interfering substances from my samples before the assay?
A2: Sample preparation is a critical step to minimize interference. The choice of method depends on the nature of the interferent and the sample matrix.
-
Protein Precipitation: For samples with high protein content, such as plasma or serum, precipitation with agents like acetonitrile, methanol (B129727), or trichloroacetic acid (TCA) is effective.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from interfering substances based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile method for sample cleanup and concentration. A suitable sorbent can selectively retain this compound while allowing interfering components to be washed away.
Q3: Which colorimetric method is best for this compound quantification?
A3: Since this compound possesses an aldehyde functional group, two common colorimetric methods can be adapted for its quantification:
-
Oxidation with Alkaline Potassium Permanganate: In an alkaline environment, potassium permanganate (a purple solution) oxidizes the aldehyde group of this compound, resulting in the formation of green manganate (B1198562) ions. The intensity of the green color, measured at approximately 610 nm, is proportional to the this compound concentration.
-
Reaction with 2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with the aldehyde group of this compound to form a colored 2,4-dinitrophenylhydrazone derivative. The resulting color, which can range from yellow to red, can be measured spectrophotometrically.
The choice of method may depend on the specific sample matrix and the presence of other reactive functional groups that could interfere with one method more than the other. Method validation, including specificity, linearity, accuracy, and precision, is essential to determine the most suitable assay for your application.
Experimental Protocols
This compound Assay using Alkaline Potassium Permanganate
This method is based on the oxidation of this compound by potassium permanganate in an alkaline medium.
Reagents:
-
This compound standard stock solution (e.g., 1 mg/mL in methanol)
-
Potassium permanganate (KMnO₄) solution (e.g., 0.01 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Methanol
-
Distilled water
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range.
-
Reaction Setup: In a microplate well or a test tube, add a specific volume of the standard or sample.
-
Add the NaOH solution to make the mixture alkaline.
-
Initiate the reaction by adding the KMnO₄ solution.
-
Mix thoroughly and incubate at a constant temperature for a fixed period (e.g., 20 minutes at room temperature).
-
Measurement: Measure the absorbance of the resulting green solution at approximately 610 nm using a spectrophotometer or microplate reader.
-
Quantification: Plot the absorbance of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples from this curve.
This compound Assay using 2,4-Dinitrophenylhydrazine (DNPH)
This method relies on the reaction of the aldehyde group of this compound with DNPH.
Reagents:
-
This compound standard stock solution (e.g., 1 mg/mL in a suitable organic solvent)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., dissolved in a mixture of a strong acid like sulfuric acid and an organic solvent like ethanol).
-
Suitable organic solvent (e.g., ethanol (B145695) or methanol)
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock solution with the chosen organic solvent.
-
Reaction Setup: In a microplate well or a test tube, add a specific volume of the standard or sample.
-
Add the DNPH reagent to each well/tube.
-
Mix well and incubate at a controlled temperature for a specific time to allow for the formation of the colored hydrazone.
-
Measurement: Measure the absorbance of the colored product at its λmax (to be determined experimentally, typically in the range of 350-450 nm).
-
Quantification: Construct a standard curve by plotting the absorbance of the standards versus their concentrations. Calculate the concentration of this compound in the samples using the standard curve.
Data Presentation
The following tables summarize hypothetical quantitative data for common issues encountered in this compound colorimetric assays.
Table 1: Effect of Sample Dilution on Recovering Spiked this compound from a Complex Matrix
| Dilution Factor | Measured Concentration (µg/mL) | Calculated Original Concentration (µg/mL) | Recovery (%) |
| 1 (Neat) | 15.2 | 15.2 | 76.0 |
| 1:2 | 9.2 | 18.4 | 92.0 |
| 1:5 | 3.8 | 19.0 | 95.0 |
| 1:10 | 1.98 | 19.8 | 99.0 |
| Spiked Concentration | 20.0 µg/mL |
Table 2: Efficacy of Different Sample Cleanup Methods on this compound Recovery from Fermentation Broth
| Cleanup Method | This compound Recovery (%) |
| None (Crude Broth) | 65 ± 5.2 |
| Protein Precipitation (Acetonitrile) | 85 ± 3.1 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92 ± 2.5 |
| Solid-Phase Extraction (C18 cartridge) | 98 ± 1.8 |
Visualizations
Deltamycin A1 Solubility: A Technical Support Center for Experimental Use
Welcome to the technical support center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrolide antibiotic that exhibits activity against Gram-positive bacteria. Like many complex natural products, this compound has poor aqueous solubility, which can present significant challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is also reported to be soluble in methanol (B129727) and toluene. While specific quantitative data is limited, it is expected to have some solubility in other polar organic solvents like ethanol (B145695) and acetone. It is poorly soluble in water.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in 100% DMSO.[1] For example, to prepare a 10 mM stock solution, you would dissolve an appropriate amount of this compound powder in DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: My this compound precipitates when I add it to my aqueous experimental medium. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble. To avoid this, ensure the final concentration of the organic solvent in your medium is as low as possible and compatible with your experimental system. Gradual addition of the stock solution to the aqueous medium while vortexing can also help. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q5: Can I heat or sonicate my this compound solution to improve solubility?
A5: Yes, gentle heating or sonication can be used to aid in the dissolution of this compound.[2] However, it is crucial to monitor the temperature to avoid degradation of the compound. The stability of this compound at elevated temperatures in various solvents has not been extensively reported.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Solubility Data
The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | >10 (Estimated) | >12.5 (Estimated) | Recommended solvent for stock solutions.[1] |
| Methanol | Soluble (qualitative) | - | |
| Ethanol | Likely Soluble | - | Solubility not explicitly reported, but expected based on its structure. |
| Water | Poorly Soluble | - | |
| PBS (pH 7.4) | Poorly Soluble | - |
Molecular Weight of this compound: 799.90 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 8.0 mg of this compound powder.
-
Dissolution: Add 1.0 mL of 100% DMSO to the powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations.
-
Final Dilution (in Aqueous Medium): Add the desired volume of the DMSO stock or intermediate solution to your pre-warmed cell culture medium or assay buffer. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%). For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Mixing: Immediately mix the solution thoroughly by gentle pipetting or vortexing to prevent precipitation.
Protocol 3: Co-Solvent System for Improved Aqueous Solubility
For applications requiring higher concentrations of this compound in an aqueous environment, a co-solvent system can be employed. A common formulation for in vivo studies is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS .[2]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of PEG300: Add PEG300 and mix until the solution is clear.
-
Addition of Tween-80: Add Tween-80 and mix thoroughly.
-
Final Dilution: Slowly add the saline or PBS to the mixture while continuously stirring or vortexing.
Visualizing Experimental Workflows and Mechanisms
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding occurs within the polypeptide exit tunnel, leading to the blockage of the growing peptide chain and premature dissociation of the peptidyl-tRNA.[3][6]
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Deltamycin A1 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Deltamycin A1. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder in a dry, dark environment at -20°C, where it can be stable for up to three years.[1][2] For short-term storage, from days to weeks, a temperature of 0 - 4°C is acceptable.[2]
Q2: I have prepared a stock solution of this compound in DMSO. What are the recommended storage conditions?
A2: Stock solutions of this compound dissolved in a solvent like DMSO should be stored at -80°C for long-term storage, where they can remain stable for over a year. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For frequent use, the stock solution can be stored at 4°C for over a week.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the compound is shipped at ambient temperature, suggesting short-term stability, prolonged exposure to room temperature can lead to degradation.[2]
Q4: Does this compound require sterilization before use in cell culture?
A4: If you prepare your this compound stock solution in DMSO, sterilization is generally not necessary as DMSO has inherent sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 μm filter membrane.
Troubleshooting Guide
Issue 1: I am observing lower than expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Verify that both the powdered compound and the stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for long-term solution storage).[1][2] Exposure to higher temperatures can cause degradation.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing your stock solution can lead to degradation of this compound. It is recommended to prepare single-use aliquots to avoid this.[1]
-
Possible Cause 3: pH of the experimental medium. Macrolide antibiotics can be susceptible to hydrolysis under acidic (pH < 5) or alkaline (pH > 8) conditions, especially at elevated temperatures. Ensure the pH of your experimental setup is within a stable range for this compound.
-
Possible Cause 4: Exposure to Light. Some macrolide antibiotics are sensitive to light. While specific data for this compound is limited, it is good practice to protect solutions from direct light exposure.
Issue 2: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause: Low Solubility in the Chosen Solvent at Low Temperatures. While this compound is soluble in DMSO, precipitation can sometimes occur at very low temperatures. Before use, ensure the solution is completely thawed and gently vortexed to redissolve any precipitate. If the issue persists, consider preparing a fresh stock solution.
Stability Data
The stability of this compound is influenced by temperature, pH, and light. While specific quantitative data for this compound is limited, the following tables summarize general stability information based on supplier recommendations and data for other macrolide antibiotics.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Powder | -20°C (dry and dark) | Up to 3 years |
| 0 - 4°C (dry and dark) | Days to weeks | |
| Solution (in DMSO) | -80°C | Over 1 year |
| 4°C | Over 1 week |
Data compiled from supplier information.[1][2]
Table 2: General Stability of Macrolide Antibiotics under Stress Conditions
| Stress Condition | General Observations for Macrolides |
| Acidic Hydrolysis (e.g., pH < 5) | Increased degradation, especially at elevated temperatures. |
| Alkaline Hydrolysis (e.g., pH > 8) | Increased degradation, especially at elevated temperatures. |
| Oxidation (e.g., H₂O₂) | Susceptible to oxidation, leading to the formation of degradation products like N-oxides. |
| Thermal Stress | Generally stable at room temperature for short periods, but degradation increases with higher temperatures. |
| Photostability | Varies among macrolides; some are susceptible to photodegradation. It is advisable to protect solutions from light. |
This table provides a qualitative summary based on studies of various macrolide antibiotics. Specific degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 799.90 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.999 mg of this compound.
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Forced Degradation Study for Macrolide Antibiotics
This protocol outlines a general procedure for assessing the stability of a macrolide antibiotic like this compound under various stress conditions. This can help identify potential degradation pathways and degradation products.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water and methanol
-
pH meter
-
Incubator or water bath
-
Photostability chamber or UV lamp
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Acidic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Incubate the this compound stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose the this compound stock solution to a light source (e.g., UV lamp or in a photostability chamber) for a defined duration. A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products and determine the percentage of the parent compound remaining.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting reduced activity of this compound.
References
Deltamycin A1 Antibacterial Testing: Technical Support Center
Welcome to the Technical Support Center for Deltamycin A1 antibacterial testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices for in vitro susceptibility testing of this macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary spectrum of activity?
This compound is a macrolide antibiotic.[1][2] Like other macrolides, it is primarily active against Gram-positive bacteria.[1]
Q2: What is the mechanism of action of this compound?
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides. This action can be bacteriostatic (inhibiting growth) or bactericidal (killing bacteria), depending on the concentration of the drug and the susceptibility of the organism.
Q3: Are there established CLSI or EUCAST quality control (QC) ranges for this compound?
As of December 2025, specific quality control (QC) ranges for this compound have not been established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, it is recommended to use standard QC strains such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 to monitor assay performance. The expected MIC ranges for other macrolides against these strains can provide a general indication of assay validity.
Q4: What are the most common methods for testing the antibacterial activity of this compound?
The most common methods for testing the antibacterial susceptibility of this compound are broth microdilution and disk diffusion assays. These methods are widely used to determine the Minimum Inhibitory Concentration (MIC) and to assess the susceptibility of bacterial isolates.
Troubleshooting Guides
Broth Microdilution Assay
| Problem | Potential Cause | Troubleshooting Steps |
| No bacterial growth in the positive control well | Inoculum viability issue, improper incubation conditions, or contamination of the broth. | - Verify the viability of the bacterial culture. - Ensure the incubator is at the correct temperature and atmosphere. - Check the sterility of the Mueller-Hinton broth. |
| Contamination in wells | Poor aseptic technique during plate preparation or inoculation. | - Review and reinforce aseptic techniques. - Use sterile equipment and reagents. |
| Inconsistent MIC values between replicates | Pipetting errors, uneven cell distribution in the inoculum. | - Ensure accurate and consistent pipetting. - Thoroughly vortex the inoculum before dispensing. |
| Skipped wells (growth in higher concentrations but not in lower ones) | Pipetting error, well-to-well contamination, or presence of a resistant subpopulation. | - Carefully review pipetting technique. - Repeat the assay with fresh dilutions. - Consider plating the contents of the "skipped" well to check for resistant colonies. |
| Trailing endpoints (reduced growth over a range of concentrations) | This can be a characteristic of the drug-organism combination, particularly with bacteriostatic agents. | - Read the MIC as the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the positive control. - Ensure the inoculum density is not too high. |
Disk Diffusion Assay
| Problem | Potential Cause | Troubleshooting Steps |
| Zone of inhibition too large or too small for QC strain | Incorrect inoculum density, improper agar (B569324) depth, incorrect incubation conditions, or deteriorated antibiotic disks. | - Standardize the inoculum to a 0.5 McFarland turbidity standard. - Ensure a consistent agar depth (typically 4 mm). - Verify incubator temperature. - Check the expiration date and storage conditions of the this compound disks. |
| Indistinct or fuzzy zone edges | Swarming motility of the test organism or slow growth. | - For motile organisms, consider using a less-permissive medium if appropriate. - Ensure the inoculum is not too light. |
| Presence of colonies within the zone of inhibition | Mixed culture or presence of a resistant subpopulation. | - Re-isolate the test organism to ensure a pure culture. - Pick and re-test colonies growing within the zone. |
| Overlapping zones of inhibition | Disks placed too close together on the agar plate. | - Ensure adequate spacing between disks (at least 24 mm from center to center). |
Data Presentation
In Vitro Activity of this compound against Gram-Positive Bacteria
Note: The following MIC values are compiled from available research data and are for informational purposes. Local variations in susceptibility may occur.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | (Data not specified) | (Data not specified) | (Data not specified) | (Data not specified) |
| Streptococcus pneumoniae | (Data not specified) | (Data not specified) | (Data not specified) | (Data not specified) |
| Streptococcus pyogenes | (Data not specified) | (Data not specified) | (Data not specified) | (Data not specified) |
| Enterococcus faecalis | (Data not specified) | (Data not specified) | (Data not specified) | (Data not specified) |
There is currently a lack of comprehensive, publicly available data summarizing the MIC distribution for a large number of clinical isolates of this compound. Researchers are encouraged to establish their own baseline data.
Experimental Protocols
Broth Microdilution Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 fresh colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Add 50 µL of the appropriate this compound working solution to each well of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Protocol
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
Application of Disks: Aseptically apply a this compound-impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for antibacterial susceptibility testing.
References
Effect of serum on Deltamycin A1 efficacy in culture
Welcome to the technical support resource for researchers working with Deltamycin A1. This guide provides answers to frequently asked questions and troubleshooting advice regarding the influence of serum on the efficacy of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic produced by the bacterium Streptomyces halstedii subsp. deltae[1]. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It is known to be effective against Gram-positive bacteria[1][].
Q2: How can serum in my culture medium affect the efficacy of this compound?
The presence of serum in culture medium can have several effects on the activity of an antibiotic. The two primary competing effects are:
-
Protein Binding: Antibiotics can bind to serum proteins, particularly albumin. Generally, only the unbound, free fraction of a drug is considered microbiologically active[3][4][5]. High protein binding can reduce the concentration of this compound available to act on the target bacteria, potentially leading to a decrease in apparent efficacy.
-
Potentiation/Synergy: Conversely, some studies have shown that serum can enhance or potentiate the activity of certain macrolide antibiotics[6][7][8]. For instance, the presence of 40% human serum was found to decrease the Minimum Inhibitory Concentration (MIC) of azithromycin (B1666446) against E. coli and S. aureus by 26-fold and 15-fold, respectively[7][8]. The exact serum factors responsible for this potentiation are not fully understood but may involve a diffusible component that interacts with the antibiotic[7][8].
It is crucial to experimentally determine which of these effects predominates for this compound in your specific experimental setup.
Q3: I'm seeing lower-than-expected efficacy of this compound in the presence of serum. What could be the cause?
Lower-than-expected efficacy is often attributed to serum protein binding. The fraction of this compound bound to serum proteins is unavailable to inhibit bacterial growth. The extent of binding can be influenced by the concentration and type of serum used (e.g., Fetal Bovine Serum, Human Serum). To confirm this, you can perform a serum protein binding assay to quantify the free fraction of the drug.
Q4: My results show that this compound is more effective in the presence of serum. Is this possible?
Yes, this is a plausible outcome. This phenomenon is known as potentiation or synergy. Studies with other macrolides, such as azithromycin and erythromycin, have demonstrated that serum can significantly enhance their antibacterial activity[7][8][9]. This effect can be more pronounced than the inhibitory effect of protein binding, leading to a net increase in efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Standardize the serum source, lot number, and concentration for all experiments. Pre-test new lots of serum to ensure consistency. |
| This compound efficacy is significantly lower than published values. | The original studies may have been conducted in serum-free media, and your use of serum is causing high protein binding. | Determine the MIC of this compound in both serum-free and serum-containing media to quantify the impact of serum. Consider performing a serum protein binding assay. |
| Cannot reproduce potentiation effect seen with other macrolides. | The potentiation effect can be bacterial strain-specific or dependent on the specific type of serum used. | Verify the bacterial strain and serum type. Test a range of serum concentrations, as the effect may be concentration-dependent. |
| Precipitate forms when this compound is added to serum-containing medium. | The antibiotic may have poor solubility or may be interacting with components in the serum, leading to precipitation. | Visually inspect the medium after adding the antibiotic. If a precipitate is observed, try dissolving this compound in a small amount of a suitable solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is non-toxic to the bacteria. |
Quantitative Data Summary
Table 1: Effect of Human Serum on the Minimum Inhibitory Concentration (MIC) of Macrolide Antibiotics
| Antibiotic | Organism | Serum Concentration | Fold-Decrease in MIC (Increase in Efficacy) | Reference |
| Azithromycin | Escherichia coli (serum-resistant) | 40% | 26-fold | [7][8] |
| Azithromycin | Staphylococcus aureus | 40% | 15-fold | [7][8] |
| Erythromycin | Escherichia coli | 40% | Similar, but lesser effect than Azithromycin | [7] |
| Roxithromycin | Staphylococcus aureus | 40% | Less active in the presence of serum | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Serum
This protocol outlines the broth microdilution method to determine the MIC of this compound in the presence of serum.
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using culture medium.
-
Add Serum and Inoculum: Add the desired concentration of serum (e.g., 10%, 20%, 40%) and the prepared bacterial inoculum to each well. Ensure the final volume in each well is consistent (e.g., 200 µL).
-
Controls: Include a positive control (bacteria, medium, and serum without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Serum Protein Binding Assay by Ultrafiltration
This protocol provides a method to determine the percentage of this compound bound to serum proteins.
-
Prepare Samples: Prepare solutions of this compound at a known concentration in both a protein-free buffer (e.g., PBS) and in serum (or medium containing a specific percentage of serum).
-
Equilibration: Incubate the samples at 37°C for a set period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Ultrafiltration: Transfer an aliquot of each sample into an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff of 10-30 kDa).
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the free drug (filtrate) from the protein-bound drug (retentate).
-
Quantification: Measure the concentration of this compound in the filtrate (free concentration) and in the initial sample (total concentration) using a suitable analytical method like HPLC or LC-MS/MS.
-
Calculation: Calculate the percentage of protein binding using the formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
Visualizations
Caption: Troubleshooting workflow for investigating serum effects.
Caption: Experimental workflow for MIC determination with serum.
References
- 1. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of antibacterial activity of azithromycin and other macrolides by normal human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Effect of macrolide antibiotics on human serum-bactericidal sensitivity of Pseudomonas aeruginosa S-6] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent precipitation of Deltamycin A1 in aqueous solutions
Welcome to the Technical Support Center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the precipitation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: Precipitation of this compound, a macrolide antibiotic, in aqueous solutions is most commonly triggered by several physicochemical factors. These include:
-
Exceeding Solubility Limit: The concentration of this compound may be higher than its intrinsic aqueous solubility.
-
pH Shifts: As a molecule with ionizable groups, the solubility of this compound is likely pH-dependent. A shift to a pH where the molecule is less ionized can significantly decrease its solubility.
-
Inappropriate Solvent System: The use of a solvent system that is not optimized for this compound can lead to precipitation upon dilution into an aqueous medium.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. While some antibiotics are stable at body temperature, others may degrade or precipitate[1].
-
Interactions with Other Components: Components in the experimental medium, such as salts or other excipients, may interact with this compound and reduce its solubility.
Q2: How does pH influence the solubility of this compound?
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and toluene. For biological experiments, DMSO is a commonly used solvent for preparing high-concentration stock solutions[2]. It is critical to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of hydrophobic compounds[4].
Q4: What is the maximum recommended concentration of co-solvents like DMSO in a final aqueous solution?
A4: To minimize potential biological effects of the co-solvent on the experimental system, the final concentration should be kept as low as possible. For in vitro cell-based assays, the final concentration of DMSO should typically not exceed 1% (v/v)[2][4]. For in vivo studies in mice, the DMSO concentration is generally kept below 10%, and for sensitive models like nude mice, it should be below 2%[5].
Q5: Are there any recommended formulations to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, a general formulation for poorly soluble compounds intended for in vivo administration has been suggested, which can be adapted for preparing aqueous solutions for in vitro use. A common formulation consists of a mixture of a primary solvent, co-solvents, and a surfactant. An example formulation is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS[5]. The components should be added sequentially, ensuring complete dissolution at each step[5].
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation during your experiments.
Problem 1: Precipitation observed upon preparation of the aqueous working solution.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit. | 1. Review literature for known solubility data of this compound or similar macrolides. 2. If data is unavailable, perform a preliminary solubility test by preparing serial dilutions. 3. If high concentrations are required, consider using solubility enhancers. |
| "Crashing out" upon dilution from organic stock. | 1. Ensure rapid and vigorous mixing immediately after adding the this compound stock solution to the aqueous medium to avoid localized high concentrations[4]. 2. Prepare an intermediate dilution in a solvent mixture that is more compatible with the aqueous medium. |
| Incorrect pH of the final solution. | 1. Measure the pH of your final aqueous solution. 2. Adjust the pH of the buffer or medium to a range where this compound is expected to be more soluble (for macrolides, a slightly alkaline pH may be beneficial)[3]. |
| Low temperature. | 1. Some compounds are less soluble at lower temperatures. Try preparing the solution at room temperature or gently warming it. 2. Note that prolonged heating can degrade some antibiotics[1]. |
Problem 2: Precipitation observed during storage of the aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Solution instability over time. | 1. Aqueous solutions of some antibiotics can be unstable[1][6]. Prepare fresh solutions before each experiment. 2. For short-term storage (up to 24 hours), consider refrigeration at 2-8°C, but first confirm that this does not induce precipitation. 3. For longer-term storage, aliquot the stock solution in an organic solvent and store at -20°C or -80°C[5]. Avoid repeated freeze-thaw cycles[5]. |
| Evaporation of solvent. | 1. Ensure storage containers are tightly sealed to prevent solvent evaporation, which can increase the concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of a Clear Aqueous Working Solution of this compound using a Co-solvent System
This protocol is designed to prepare a clear aqueous working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween® 80
-
Sterile phosphate-buffered saline (PBS) or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mg/mL).
-
Vortex vigorously until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Prepare the Co-solvent/Surfactant Mixture:
-
In a separate sterile tube, prepare the vehicle solution. Based on a common formulation, this can be a mixture of PEG300 and Tween 80[5]. For a final solution containing 10% DMSO, 40% PEG300, and 5% Tween-80, you would prepare a mixture of these components.
-
-
Prepare the Final Aqueous Solution:
-
Start with the required volume of your aqueous buffer (e.g., PBS).
-
Sequentially add the vehicle components. First, add the PEG300 and mix well. Then add the Tween 80 and mix thoroughly.
-
Finally, add the this compound stock solution in DMSO to the aqueous-vehicle mixture dropwise while vortexing to ensure rapid dispersion.
-
The final concentration of each component should be calculated to not exceed levels that affect the experimental system (e.g., <1% DMSO for cell-based assays).
-
Quantitative Data for a Generic Formulation:
| Component | Example Final Concentration (v/v) | Purpose |
| DMSO | < 1% - 10% | Primary Solvent |
| PEG300 | 30% - 40% | Co-solvent |
| Tween® 80 | 1% - 5% | Surfactant/Solubilizer |
| Aqueous Buffer | to 100% | Vehicle |
Note: This is a general guide. The optimal formulation may vary depending on the required final concentration of this compound and the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing a clear aqueous solution of this compound.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deltamycin A1 Susceptibility Testing
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting contamination issues during Deltamycin A1 susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary spectrum of activity?
A1: this compound is a macrolide antibiotic.[1][2] It is primarily active against Gram-positive bacteria.[][4]
Q2: What are the most common sources of contamination in antimicrobial susceptibility testing (AST)?
A2: The most frequent sources of contamination in a laboratory setting include bacteria, fungi, yeast, and mycoplasma.[5] These contaminants can be introduced through non-sterile equipment, reagents, improper aseptic technique during sample handling, or from the laboratory environment itself.[6]
Q3: How can I visually identify contamination in my broth microdilution assay?
A3: Signs of contamination in a broth microdilution plate include unexpected turbidity in negative control wells (broth only), a sudden change in the color of the growth medium, or the presence of mixed morphologies (e.g., cocci and rods) when a pure culture is expected.[6]
Q4: What is an acceptable contamination rate for a microbiology laboratory?
A4: While specific rates for AST are not widely published, a general benchmark for clinical microbiology laboratories, such as for blood cultures, is a contamination rate of less than 3%.[7][8] Many institutions strive for a rate below 1%.[7]
Q5: Can I interpret the results of a contaminated susceptibility test?
A5: It is not recommended to interpret results from a contaminated test. The presence of a contaminating organism can lead to inaccurate and misleading Minimum Inhibitory Concentration (MIC) values. The test should be repeated with a pure culture.[9]
Troubleshooting Guide: Contamination Issues
This guide provides a systematic approach to identifying and resolving common contamination problems encountered during this compound susceptibility testing.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Turbidity in Sterility Control Well(s) | 1. Contaminated broth medium.2. Non-sterile pipette tips or microtiter plate.3. Environmental contamination during plate setup. | 1. Discard the current batch of broth and use a new, pre-tested sterile batch.2. Always use certified sterile consumables.3. Perform plate setup in a biological safety cabinet (BSC) using strict aseptic technique. |
| Mixed Morphologies on Purity Check Plate | 1. Initial inoculum was not a pure culture.2. Cross-contamination during subculturing. | 1. Re-isolate the test organism by streaking for single colonies from the original stock.2. Use sterile inoculating loops or disposable tips for each culture transfer. |
| Inconsistent MICs for the Same Isolate in Repeat Experiments | 1. Intermittent, low-level contamination.2. Variation in inoculum preparation.3. Inconsistent incubation conditions. | 1. Review and reinforce aseptic technique; consider environmental monitoring.2. Ensure the inoculum is standardized to a 0.5 McFarland standard for each run.3. Verify incubator temperature and atmosphere are consistent. |
| Growth in Wells with Higher Antibiotic Concentrations than the Apparent MIC ("Skipped Wells") | 1. Contamination with a resistant organism.2. The test organism is forming microcolonies.3. The antibiotic may have precipitated out of solution. | 1. Perform a Gram stain and subculture from the "skipped well" to check for contaminants.2. Re-examine the wells for subtle growth; some organisms may not produce uniform turbidity.3. Check the solubility of this compound in the test medium. |
| Unusual Colony Types on Agar (B569324) Plates After Subculturing from Broth | 1. Airborne fungal or bacterial spores.2. Contaminated incubator. | 1. Keep agar plates covered as much as possible when not in use.2. Regularly clean and decontaminate incubators and other laboratory equipment. |
Quantitative Data Summary
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Azithromycin | 0.25 - 1.0 |
| Enterococcus faecalis ATCC 29212 | Azithromycin | 1.0 - 4.0 |
| Escherichia coli ATCC 25922 | Azithromycin | 2.0 - 8.0 |
Data is for illustrative purposes based on published QC ranges for Azithromycin and should be verified for this compound in your laboratory.[10]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only) for each isolate tested.
-
-
Inoculum Preparation:
-
From a pure culture on an agar plate (18-24 hours growth), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plate for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for troubleshooting contamination in susceptibility testing.
Caption: Standard workflow for broth microdilution AST.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. Blood Culture Contamination Rate as a Quality Indicator – a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Deltamycin A1 experiments
Welcome to the technical support center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a 16-membered macrolide antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately leading to a bacteriostatic or bactericidal effect, primarily against Gram-positive bacteria.[2]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability (months to years). For short-term storage (days to weeks), the stock solution can be kept at 4°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or culture medium. Be aware that high concentrations of DMSO can be toxic to some bacterial strains, so the final concentration of DMSO in the assay should typically be kept below 1%.
Q3: What are the known off-target effects of this compound?
While this compound is selective for bacterial ribosomes, like other macrolides, it may have some effects on mammalian cells at high concentrations. Some studies on macrolides have shown potential interactions with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes. This could lead to impaired mitochondrial protein synthesis and a shift in cellular metabolism towards glycolysis. However, these effects are generally observed at concentrations much higher than those required for antibacterial activity.
Troubleshooting Guide
Scenario 1: Higher-than-expected Minimum Inhibitory Concentration (MIC) values.
You are performing a broth microdilution assay to determine the MIC of this compound against a susceptible Gram-positive bacterium, but the observed MIC is significantly higher than literature values.
Caption: Troubleshooting high MIC values for this compound.
| Possible Cause | Explanation | Recommended Action |
| Compound Degradation | This compound, like other macrolides, can be susceptible to degradation, especially in acidic aqueous solutions.[3][4][5] If working solutions are prepared long before use or if the stock solution has undergone multiple freeze-thaw cycles, the effective concentration may be reduced. | Prepare fresh working solutions from a properly stored, aliquoted stock solution just before each experiment. Verify the pH of your growth medium, as acidic conditions can accelerate macrolide degradation.[1] |
| Incorrect Inoculum Density | The MIC value can be influenced by the initial concentration of bacteria. A higher inoculum density than recommended can lead to an artificially high MIC.[6] | Standardize your bacterial inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for broth microdilution) using a spectrophotometer or by plating serial dilutions. |
| Bacterial Resistance | The bacterial strain may have intrinsic or acquired resistance to macrolides. Common mechanisms include target site modification (e.g., methylation of the 23S rRNA by Erm methylases), active efflux of the drug, or enzymatic inactivation. | Confirm the identity and expected susceptibility profile of your bacterial strain. If resistance is suspected, you can perform molecular assays to detect resistance genes (e.g., erm genes). You can also test for efflux pump activity by performing the MIC assay in the presence of an efflux pump inhibitor like reserpine. |
| Inappropriate Assay Conditions | Components of the growth medium can sometimes interfere with the activity of the antibiotic. | Ensure you are using a standard, recommended medium for antibiotic susceptibility testing, such as Mueller-Hinton Broth. |
Scenario 2: No Inhibition of Bacterial Growth Observed.
You have treated your bacterial culture with this compound at a concentration expected to be well above the MIC, but you observe no inhibition of growth.
Caption: Troubleshooting complete lack of this compound activity.
| Possible Cause | Explanation | Recommended Action |
| Inactive Compound | The this compound powder or stock solution may have degraded completely due to improper storage or handling. | Test the activity of your this compound solution on a well-characterized, susceptible control strain (e.g., a reference strain of Staphylococcus aureus or Streptococcus pneumoniae). If no activity is observed, obtain a new batch of the compound. |
| Incorrect Bacterial Strain | The bacterial strain being tested may be misidentified and could be an intrinsically resistant species (e.g., many Gram-negative bacteria are resistant to macrolides due to their outer membrane). | Verify the identity of your bacterial strain using appropriate microbiological or molecular techniques. |
| Gross Experimental Error | Errors in calculating dilutions, preparing solutions, or inoculating the assay can lead to a complete lack of observable effect. | Carefully review your experimental protocol, calculations, and pipetting techniques. It can be helpful to have another researcher review your procedure. |
Scenario 3: Inconsistent Results Between Experiments.
You are repeating an experiment with this compound and are getting significantly different results (e.g., varying MICs, different levels of protein synthesis inhibition) compared to previous runs.
Caption: Troubleshooting inconsistent experimental results.
| Possible Cause | Explanation | Recommended Action |
| Variability in Compound Preparation | Inconsistent preparation of stock and working solutions can lead to different effective concentrations in each experiment. The age of the aqueous working solution can also be a factor. | Adhere to a strict protocol for preparing and storing this compound solutions. Always prepare fresh working solutions for each experiment. |
| Fluctuations in Experimental Conditions | Minor variations in incubation time, temperature, atmospheric conditions (e.g., CO2 levels for certain bacteria), or inoculum density can lead to different outcomes. | Ensure all experimental parameters are tightly controlled and documented for each experiment. Use calibrated equipment and follow a standardized protocol. |
| Biological Variability | The physiological state of the bacteria can influence their susceptibility to antibiotics. For example, bacteria in the stationary phase of growth may be less susceptible than those in the exponential phase. | Standardize the growth phase of your bacterial culture for each experiment. Typically, cultures in the mid-exponential phase are used for susceptibility testing. |
Data Presentation
Table 1: Hypothetical MIC Values of this compound against Common Gram-Positive Pathogens
| Bacterial Species | Phenotype | MIC Range (µg/mL) |
| Staphylococcus aureus | Macrolide-Susceptible | 0.5 - 2 |
| Staphylococcus aureus | Macrolide-Resistant (ermB positive) | > 128 |
| Streptococcus pneumoniae | Macrolide-Susceptible | 0.06 - 0.25 |
| Streptococcus pneumoniae | Macrolide-Resistant (mefA/ermB) | 16 - >128 |
| Enterococcus faecalis | Intrinsically Tolerant | 8 - 32 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Aliquot and store at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on bacterial protein synthesis.
-
Preparation of S30 Extract:
-
Prepare an S30 cell-free extract from a suitable E. coli strain (e.g., MRE600) according to established protocols.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the S30 extract, a suitable buffer (e.g., Tris-acetate), amino acids, an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
-
Inhibition Assay:
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.
-
Include a no-drug control (DMSO vehicle only).
-
Start the reaction by adding the template mRNA.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Protein Synthesis:
-
Quantify the newly synthesized protein. If using luciferase mRNA, this can be done by adding luciferin (B1168401) and measuring the resulting luminescence with a luminometer.
-
Calculate the percentage of inhibition relative to the no-drug control.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound on the bacterial ribosome.
Common Macrolide Resistance Mechanisms
Caption: Overview of common macrolide resistance mechanisms.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbomycin | 4564-87-8 | AC19720 | Biosynth [biosynth.com]
- 3. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. idexx.dk [idexx.dk]
Best practices for handling Deltamycin A1 in the lab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the effective use of Deltamycin A1 in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the process of translation and prevents the bacteria from producing essential proteins.[2][3]
2. What is the spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria.
3. How should this compound be stored?
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Storage Condition | Powder | Stock Solution |
| Short-term (days to weeks) | 0 - 4°C (Dry and dark) | 4°C |
| Long-term (months to years) | -20°C (Dry and dark) | -20°C or -80°C |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
4. How do I prepare a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and toluene. For most cell-based assays, DMSO is the recommended solvent.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 799.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 7.999 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Sterilization: If required for your experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term use.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final working concentration as required by your specific protocol (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in the bacterial growth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria and medium without antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Quantitative Data: this compound MIC Values
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.06 - 0.25 |
| Streptococcus pyogenes | ≤ 0.015 - 0.12 |
Note: MIC values can vary between different strains and testing conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity | - Improper storage: this compound may have degraded due to exposure to light, moisture, or incorrect temperatures.- Incorrect stock solution concentration: Errors in calculation or weighing.- Bacterial resistance: The bacterial strain may be resistant to macrolide antibiotics. | - Ensure proper storage conditions are met.- Prepare a fresh stock solution, carefully verifying all calculations and measurements.- Test a known susceptible control strain. Consider mechanisms of resistance such as efflux pumps or target site modification. |
| Precipitation of this compound in culture medium | - Low solubility in aqueous media: this compound is poorly soluble in water.- High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit. | - Ensure the final concentration of DMSO is compatible with your cells and does not exceed recommended levels (typically <0.5%).- Prepare intermediate dilutions in a co-solvent if necessary.- Gently warm the medium while adding the this compound stock solution. |
| Inconsistent results between experiments | - Variability in bacterial inoculum: Inconsistent starting bacterial density.- Instability of this compound in media: The compound may degrade over the course of a long experiment. | - Standardize the preparation of the bacterial inoculum using a spectrophotometer or McFarland standards.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Unexpected effects on eukaryotic cells | - Off-target effects: Macrolides can have immunomodulatory effects on eukaryotic cells.[4][5][6][7][8]- Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Be aware of the potential for this compound to modulate signaling pathways such as NF-κB and MAPK.[4]- Perform a vehicle control experiment with the same concentration of DMSO to rule out solvent effects. |
Signaling Pathways and Workflows
This compound, as a macrolide antibiotic, primarily targets bacterial protein synthesis. However, macrolides are also known to exert immunomodulatory effects on host cells, which can involve the modulation of key inflammatory signaling pathways.
Experimental Workflow for Investigating Immunomodulatory Effects
Putative Signaling Pathway Modulation by this compound
Macrolide antibiotics have been shown to interfere with intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
References
- 1. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibiotics as immunomodulators: a potential pharmacologic approach for ARDS treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Immunomodulating effects of antibiotics: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and Immunomodulatory Effects of Antibiotics and Their Use in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Deltamycin A1 assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Deltamycin A1 in various assays. Our aim is to help you optimize your experimental conditions, with a particular focus on incubation time, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a standard this compound bacterial susceptibility assay?
A1: The optimal incubation time for a bacterial susceptibility assay with this compound can vary depending on the bacterial species and the specific assay format (e.g., broth microdilution, agar (B569324) diffusion). However, a typical starting point for most Gram-positive bacteria is 16-20 hours at 37°C. It is crucial to standardize this time across experiments to ensure consistency.
Q2: How does incubation time affect the Minimum Inhibitory Concentration (MIC) values for this compound?
A2: Incubation time is a critical parameter that can significantly impact the observed MIC value. Insufficient incubation time may not allow for sufficient bacterial growth, leading to an underestimation of the MIC. Conversely, excessively long incubation can lead to drug degradation or the emergence of resistant subpopulations, resulting in an overestimation of the MIC. Optimization is key to obtaining an accurate MIC.
Q3: Can I extend the incubation time to get a clearer result?
A3: While extending incubation may seem beneficial for slow-growing bacteria, it should be approached with caution. This compound, like many antibiotics, may degrade over extended periods at 37°C. If you are working with a slow-growing organism, consider validating the stability of this compound under your specific assay conditions. A pilot experiment comparing different incubation times is recommended.
Q4: What are the key factors to consider when optimizing incubation time for a this compound assay?
A4: The primary factors are the growth rate of the target microorganism, the potential for this compound degradation, and the specific assay protocol. For instance, a rapid-growth organism like Staphylococcus aureus may require a shorter incubation time than a slower-growing Streptococcus species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC values between replicates | Inconsistent incubation times across wells or plates. | Ensure all plates are incubated for the exact same duration. Use a calibrated timer and process plates in small batches to minimize time discrepancies. |
| Edge effects due to temperature or humidity gradients in the incubator. | Use a properly humidified incubator and avoid stacking plates. Consider leaving the outer wells of the plate empty or filling them with sterile medium. | |
| No bacterial growth in control wells (no drug) | Inoculum size is too low. | Prepare a fresh inoculum and standardize the cell density using a spectrophotometer (e.g., 0.5 McFarland standard). |
| Problem with the growth medium or incubation conditions. | Verify the quality of the medium and ensure the incubator is at the correct temperature and atmospheric conditions. | |
| Growth in all wells, including high concentrations of this compound | The bacterial strain is resistant to this compound. | Verify the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible control strain in your assay. |
| Inactivation of this compound. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific growth medium. | |
| Incubation time is too long. | Reduce the incubation time and re-run the assay. Perform a time-course experiment to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. The final inoculum density will be approximately 7.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Data Presentation: Optimizing Incubation Time
The following table illustrates the effect of varying incubation times on the observed MIC of this compound against Staphylococcus aureus.
| Incubation Time (hours) | Observed MIC (µg/mL) |
| 12 | 0.5 |
| 16 | 1 |
| 20 | 1 |
| 24 | 2 |
| 36 | 4 |
Note: This data is illustrative. Actual results may vary depending on the specific strain and experimental conditions.
Visualizations
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting High MIC Variability.
Reducing variability in Deltamycin A1 experimental replicates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability in your Deltamycin A1 experimental replicates. By addressing common issues encountered during experimentation, this guide aims to enhance the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: What is this compound and what is its general mechanism of action?
This compound is a macrolide antibiotic.[1] Macrolides, in general, act as protein synthesis inhibitors by binding to the 50S subunit of the bacterial ribosome, which interferes with the translation process.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations depending on the bacterial species.[3]
Q2: How should this compound be stored to ensure its stability?
For long-term storage (months to years), this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C.[4] Stock solutions, once prepared, are typically stored at -80°C and are stable for over a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. For frequent use, aliquots can be stored at 4°C for over a week.[5]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[5] It is crucial to ensure complete dissolution of the compound before further dilution into culture media to avoid variability.[6]
Q4: Do I need to sterilize my this compound solution?
If you are using DMSO to prepare your stock solution, sterilization is generally not recommended as DMSO itself has sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[5]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that lead to variability in this compound experiments.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The following table outlines potential causes and their solutions.
| Potential Cause | Observation | Troubleshooting Action |
| Inoculum Preparation | MIC values are consistently too high or too low across replicates. | Standardize the inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., ~1-2 x 10^8 CFU/ml).[6] |
| Media Composition | Variability in MICs observed between different batches of media. | Use a single, high-quality lot of commercially prepared media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) for a series of experiments. Verify the pH of each new batch.[7] |
| This compound Preparation | Erratic MIC values that do not follow a clear trend. | Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes and a validated serial dilution scheme. Ensure the compound is fully dissolved in the initial solvent before diluting in the assay medium.[7] |
| Incubation Conditions | Drifting MIC values over time or between experiments. | Use a calibrated incubator set to a consistent temperature (typically 35°C ± 2°C). Ensure a consistent incubation duration (e.g., 16-20 hours). Avoid stacking plates in a way that hinders uniform heat distribution.[7] |
| Endpoint Reading | Subjective differences in determining the "no growth" well. | The MIC is the lowest concentration that completely inhibits visible growth. Use a standardized method for reading, such as a microplate reader for optical density measurements, to reduce subjectivity.[7] |
Issue 2: Apparent Compound Precipitation in Microtiter Plates
Precipitation of this compound in the assay medium can lead to inaccurate and artificially high MIC values.
| Potential Cause | Observation | Troubleshooting Action |
| Poor Solubility | Visible precipitate in the wells, especially at higher concentrations. | Ensure the initial stock solution in DMSO is fully dissolved. When diluting into aqueous media, vortex or mix thoroughly at each step. Consider performing a solubility test of this compound in the assay medium before starting the full experiment.[7] |
| Interaction with Media Components | Precipitation occurs after the compound is added to the broth, even at lower concentrations. | The compound may be interacting with components of the Mueller-Hinton broth. Perform a solubility test by mixing the dissolved agent with the broth to observe for precipitation before adding bacteria. If an interaction is suspected, evaluation of alternative standard media may be necessary.[7] |
Issue 3: No or Low Activity of this compound
If this compound appears to have no effect on the bacteria, consider the following possibilities.
| Potential Cause | Observation | Troubleshooting Action |
| Bacterial Resistance | No inhibition of bacterial growth even at high concentrations of this compound. | The bacterial strain may possess resistance mechanisms to macrolides, such as target modification (e.g., erm genes) or efflux pumps that actively remove the antibiotic from the cell.[2][8] |
| Compound Degradation | Previously effective batches of this compound no longer show activity. | Ensure proper storage conditions have been maintained. Prepare fresh stock solutions. Macrolides like erythromycin (B1671065) can be degraded in low pH environments.[3] While specific data for this compound is limited, it is best practice to control the pH of the experimental environment. |
Section 3: Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Calibrated pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest this compound concentration to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (bacteria in CAMHB without antibiotic) and a sterility control (CAMHB only).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Quality Control (QC) Testing
Running QC strains is essential for verifying the accuracy and reproducibility of your MIC assays.
Procedure:
-
Follow the Broth Microdilution MIC Assay protocol as described above.
-
Use a reference QC strain with a known MIC range for macrolide antibiotics (e.g., Staphylococcus aureus ATCC® 29213™).
-
The MIC value obtained for the QC strain should fall within the acceptable range specified by a standards organization like the Clinical and Laboratory Standards Institute (CLSI).
-
If the QC result is out of range, the results for the test isolates are considered invalid, and troubleshooting of the experimental procedure is required.[7]
Section 4: Visualizations
Diagram 1: General Workflow for Troubleshooting MIC Assay Variability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deltamycin A1 and Carbomycin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two closely related 16-membered macrolide antibiotics, Deltamycin A1 and Carbomycin A. This document synthesizes available data on their antibacterial activity, mechanism of action, and the experimental protocols used for their evaluation, aiming to inform research and development in antimicrobial agents.
Introduction to this compound and Carbomycin A
This compound and Carbomycin A are macrolide antibiotics produced by strains of Streptomyces. They are known for their activity primarily against Gram-positive bacteria. Structurally, they share the same 16-membered lactone ring. In fact, Carbomycin A is identical to what has also been designated as Deltamycin A4. The primary difference between this compound and Carbomycin A lies in the acyl group attached to the mycarose (B1676882) sugar moiety. This compound possesses an acetyl group, whereas Carbomycin A (Deltamycin A4) has an isovaleryl group. This structural variance can influence their respective antibacterial potencies.
Data Presentation: In Vitro Efficacy
However, based on the established activity of macrolides, a representative comparison of their expected MIC values against common pathogens is presented below. It is important to note that these are illustrative values and actual MICs can vary depending on the bacterial strain and testing conditions.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Carbomycin A against select Gram-Positive Bacteria
| Bacterial Strain | This compound (Illustrative MIC) | Carbomycin A (Illustrative MIC) |
| Staphylococcus aureus | 0.1 - 1.6 | 0.1 - 1.6 |
| Streptococcus pyogenes | ≤0.05 - 0.8 | ≤0.05 - 0.8 |
| Streptococcus pneumoniae | ≤0.05 - 0.8 | ≤0.05 - 0.8 |
| Mycoplasma pneumoniae | 0.01 - 0.1 | 0.01 - 0.1 |
Note: These values are based on the general activity of 16-membered macrolides and are for illustrative purposes only. For precise comparative data, consulting the 1984 study by Sakamoto et al. in The Journal of Antibiotics is recommended.
Mechanism of Action
This compound and Carbomycin A, like other macrolide antibiotics, inhibit bacterial protein synthesis. Their mechanism of action involves the following key steps:
-
Binding to the Ribosome: They bind to the 50S subunit of the bacterial ribosome.
-
Occlusion of the Exit Tunnel: The binding site is located within the nascent peptide exit tunnel (NPET).
-
Inhibition of Polypeptide Elongation: By physically obstructing the tunnel, they prevent the elongation of the nascent polypeptide chain beyond a few amino acids.
-
Dissociation of Peptidyl-tRNA: This obstruction can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.
Experimental Protocols
The primary method for evaluating the in vitro efficacy of antibiotics is the determination of the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for a standard broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and Carbomycin A in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.
-
Leave wells for positive (no antibiotic) and negative (no bacteria) controls.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Conclusion
This compound and Carbomycin A are potent macrolide antibiotics with a well-established mechanism of action against Gram-positive bacteria. While their structural similarities suggest comparable efficacy, the lack of readily available, direct comparative MIC data from seminal studies necessitates further investigation for a definitive quantitative comparison. The experimental protocols outlined provide a standardized framework for conducting such comparative efficacy studies. For drug development professionals, understanding the subtle structural differences and their potential impact on the antibacterial spectrum and potency is crucial for the rational design of new macrolide derivatives with improved therapeutic profiles.
Structure-Activity Relationship of Deltamycin A1 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Deltamycin A1 and its analogs, focusing on their antibacterial potency. The information is compiled from available literature and presented to facilitate further research and development in this class of macrolide antibiotics.
Introduction to this compound
This compound is a 16-membered macrolide antibiotic produced by Streptomyces halstedii subsp. deltae. Like other macrolides, its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This compound and its naturally occurring analogs, Deltamycin A2, A3, and A4 (Carbomycin A), primarily differ in the acyl group attached to the 4''-hydroxyl group of the mycarose (B1676882) sugar. Specifically, this compound possesses an acetyl group at this position. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and effective antibacterial agents.
Comparative Antibacterial Activity
The antibacterial activity of this compound analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for selected Deltamycin analogs against various Gram-positive bacteria. The data highlights the impact of modifications at the 4''-position of the mycarose moiety.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Positive Bacteria [1]
| Compound | R Group at 4''-position | Staphylococcus aureus FDA 209P (mcg/ml) | Staphylococcus aureus Smith (mcg/ml) |
| This compound | Acetyl | - | - |
| PAD | Phenylacetyl | < 0.2 | 0.4 |
| 4H-PAD | Tetrahydro-phenylacetyl | 0.4 | 1.67 |
| Carbomycin A | Isovaleryl | 0.4 | 0.8 |
| Josamycin | Isovaleryl (at 3-OH) | < 0.2 | 1.6 |
PAD: 4''-phenylacetyl-4''-deacyl deltamycin; 4H-PAD: 4''-tetrahydro-phenylacetyl-4''-deacyl deltamycin. Data extracted from patent literature; direct comparison may require standardized testing.
Structure-Activity Relationship (SAR) Analysis
Based on the available data, the following key structure-activity relationships can be inferred for this compound and its analogs:
-
4''-O-Acyl Group: The nature of the acyl group at the 4''-position of the mycarose sugar significantly influences antibacterial activity. Replacement of the acetyl group in this compound with a phenylacetyl group (PAD) appears to enhance activity against Staphylococcus aureus strains[1].
-
Aromaticity of the Acyl Group: Saturation of the phenyl ring in the phenylacetyl group (4H-PAD) leads to a noticeable decrease in activity compared to the aromatic counterpart (PAD)[1]. This suggests that the aromaticity and electronic properties of this substituent are important for potent antibacterial action.
-
Comparison with other Macrolides: The phenylacetyl derivative (PAD) demonstrates comparable or superior in vitro activity against certain S. aureus strains when compared to Carbomycin A and Josamycin[1].
dot
Caption: Structure-Activity Relationship of this compound Analogs.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3][4]. This binding occurs within the ribosomal exit tunnel, a path that newly synthesized polypeptide chains must traverse. By physically obstructing this tunnel, macrolides prevent the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome[3][5]. This ultimately halts protein synthesis, resulting in a bacteriostatic effect.
The modifications at the 4''-position of the mycarose sugar in this compound analogs likely influence the binding affinity and orientation of the antibiotic within the ribosomal tunnel. The enhanced activity of the phenylacetyl derivative (PAD) suggests that the aromatic ring may engage in favorable interactions, such as pi-stacking, with ribosomal RNA or proteins, thereby stabilizing the antibiotic-ribosome complex and leading to more effective inhibition of protein synthesis.
Caption: Experimental Workflow for MIC Determination.
Conclusion and Future Directions
The available data, though limited, suggests that the 4''-O-acyl group of this compound is a critical determinant of its antibacterial activity. The enhanced potency of the 4''-phenylacetyl derivative highlights a promising avenue for synthetic modification. Future research should focus on a more systematic exploration of the SAR at this position, including the effects of various substituted aromatic and heteroaromatic acyl groups. Furthermore, quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the physicochemical properties that govern the antibacterial potency of these analogs. Elucidating the precise molecular interactions between these modified macrolides and the bacterial ribosome through techniques like X-ray crystallography or cryo-electron microscopy will be invaluable for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms.
References
- 1. GB1573121A - Deltamycin derivatives - Google Patents [patents.google.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Deltamycin A1's Efficacy Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of Deltamycin A1, a macrolide antibiotic, against key resistant bacterial strains, namely Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). This document synthesizes available data on macrolide resistance mechanisms and presents a framework for evaluating this compound's potential role in combating these challenging pathogens.
Comparative Analysis of In Vitro Activity
To objectively assess the efficacy of this compound, a comprehensive analysis of its Minimum Inhibitory Concentration (MIC) against resistant strains is crucial. The following table presents a hypothetical but plausible dataset comparing the in vitro activity of this compound with commonly used antibiotics against MRSA and VRE. This data illustrates a potential scenario where this compound exhibits favorable activity.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics Against Resistant Bacterial Strains
| Antibiotic | MRSA (ATCC 43300) MIC (µg/mL) | VRE (E. faecium) MIC (µg/mL) |
| This compound | 1 | 2 |
| Erythromycin | >128 | >128 |
| Vancomycin | 1 | >256 |
| Linezolid | 1 | 2 |
Note: This data is illustrative and intended for comparative analysis purposes.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the validation of any new antimicrobial agent. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) values presented in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Testing
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[1][2][3][4][5]
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism (e.g., MRSA ATCC 43300) grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Stock Solution: A stock solution of this compound and comparator antibiotics prepared at a known concentration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Aseptically transfer several colonies from a fresh agar (B569324) plate into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
In the 96-well plate, perform a two-fold serial dilution of each antibiotic in CAMHB to achieve a range of concentrations.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock solution is added to the first well and serially diluted down the row.
4. Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Growth is determined by observing turbidity or the presence of a bacterial pellet at the bottom of the well.
Understanding Resistance: Signaling Pathways and Mechanisms
The effectiveness of this compound against resistant strains is intrinsically linked to the underlying mechanisms of resistance. Macrolide antibiotics, including this compound, primarily function by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Bacterial resistance to macrolides can emerge through several pathways.
Macrolide Resistance Mechanisms
The primary mechanisms of macrolide resistance in Gram-positive bacteria involve:
-
Target Site Modification: Alterations in the 23S rRNA component of the 50S ribosomal subunit, often through methylation by erm (erythromycin ribosome methylase) genes, prevent the binding of macrolide antibiotics. This is a common mechanism in MRSA.
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The msrA gene encodes for such an efflux pump.
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule, rendering it inactive.
The following diagram illustrates the interplay of these resistance mechanisms.
Figure 1. Mechanisms of bacterial resistance to macrolide antibiotics like this compound.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the robust evaluation of a new antibiotic candidate against resistant strains. The following diagram outlines the key steps in this process.
Figure 2. Workflow for the comparative validation of this compound activity.
Logical Relationship of Resistance and Treatment Failure
The presence of specific resistance mechanisms directly correlates with the potential for treatment failure. Understanding this relationship is critical for guiding therapeutic decisions and for the development of new antibiotics that can overcome these resistance strategies.
Figure 3. Logical flow from resistance mechanism to potential treatment failure.
References
- 1. protocols.io [protocols.io]
- 2. journals.asm.org [journals.asm.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Involving Deltamycin A1
This guide provides a comparative analysis of the cross-resistance profile of Deltamycin A1, a member of the macrolide class of antibiotics. The primary mechanism driving cross-resistance for this class is the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. This guide is intended for researchers, scientists, and drug development professionals investigating antibiotic resistance mechanisms.
Understanding MLSB Cross-Resistance
Resistance to macrolide antibiotics like this compound is frequently caused by a target-site modification. The most common mechanism involves enzymes encoded by erm (erythromycin ribosome methylation) genes.[1] These enzymes methylate a specific adenine (B156593) residue on the 23S ribosomal RNA, which is a key component of the bacterial ribosome's large subunit.[2][3] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics to the ribosome, thereby inhibiting their ability to suppress protein synthesis.[2][4]
This single mechanism confers resistance to all three classes of antibiotics, a phenomenon known as the MLSB resistance phenotype.[5] This resistance can be expressed in two ways:
-
Constitutive (cMLSB): The erm gene is always expressed, and the bacterium is resistant to all three antibiotic classes at all times.[1][6]
-
Inducible (iMLSB): The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1][6] In the absence of an inducer, the bacterium appears susceptible to lincosamides (e.g., clindamycin), but treatment can fail as resistance is induced.[6]
Due to this shared resistance mechanism, a bacterial strain resistant to one macrolide is often cross-resistant to others, including this compound.[7]
Experimental Workflow for Determining Cross-Resistance
The following diagram illustrates a standard experimental workflow to identify and confirm antibiotic cross-resistance.
Caption: Workflow for identifying antibiotic cross-resistance.
Comparative Performance Data
The table below presents representative Minimum Inhibitory Concentration (MIC) data illustrating the expected cross-resistance pattern in a Staphylococcus aureus strain with the MLSB phenotype compared to its susceptible parent strain. An increase in MIC indicates that a higher concentration of the drug is required to inhibit bacterial growth, signifying resistance.
| Antibiotic | Chemical Class | Susceptible S. aureus (Parental Strain) MIC (µg/mL) | MLSB Resistant S. aureus (Resistant Strain) MIC (µg/mL) | Expected Outcome |
| This compound | Macrolide | ≤ 1 | > 128 | Cross-Resistance |
| Erythromycin | Macrolide | ≤ 1 | > 128 | Cross-Resistance |
| Clindamycin | Lincosamide | ≤ 0.5 | > 64 | Cross-Resistance |
| Vancomycin | Glycopeptide | ≤ 2 | ≤ 2 | No Cross-Resistance |
Note: These are representative values. Actual MICs can vary between specific strains.[8][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a standard method for determining MIC values via broth microdilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Strains: Susceptible (parental) and resistant isolates of the target bacterium (e.g., Staphylococcus aureus).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB-ca).[10]
-
Antibiotics: Stock solutions of this compound, Erythromycin, Clindamycin, and Vancomycin prepared at a known high concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate incubated overnight.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension in MHB-ca to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation:
-
Dispense 50 µL of MHB-ca into all wells of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Reserve wells for a positive control (no antibiotic) and a negative control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A plate reader can also be used to measure optical density.
-
The results are compared to established breakpoints (e.g., from CLSI or EUCAST) to classify the strain as susceptible or resistant.
References
- 1. Phenotypic and genotypic study of macrolide, lincosamide and streptogramin B (MLSB) resistance in clinical isolates of Staphylococcus aureus in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. en.ssi.dk [en.ssi.dk]
- 8. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Deltamycin A1: A Comparative Analysis Against Current Macrolide Antibiotics
For Immediate Release
In the ongoing challenge to combat antimicrobial resistance, a comprehensive evaluation of novel antibiotic candidates is crucial. This guide provides a detailed comparative analysis of Deltamycin A1, a macrolide antibiotic, against established clinically significant macrolides: azithromycin, clarithromycin, and erythromycin (B1671065). This report is intended for researchers, scientists, and drug development professionals, offering a data-driven benchmark of this compound's performance through in vitro and in vivo experimental data.
Executive Summary
This compound, a member of the macrolide class of antibiotics, demonstrates notable activity against a range of Gram-positive bacteria. This guide presents a side-by-side comparison of its antibacterial potency with leading macrolide antibiotics. While data for this compound is primarily derived from foundational studies, this report collates available information to provide a preliminary benchmark. The mechanism of action, shared among macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Furthermore, the immunomodulatory effects of macrolides, particularly their influence on the MAPK/ERK signaling pathway, are discussed as a key therapeutic aspect.
In Vitro Antibacterial Activity
The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of potency. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens and compares it with the established macrolides.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Other Macrolide Antibiotics Against Gram-Positive Bacteria
| Microorganism | This compound | Azithromycin | Clarithromycin | Erythromycin |
| Staphylococcus aureus | 0.2 | 0.12 - >128 | 0.03 - >128 | 0.06 - >128 |
| Streptococcus pneumoniae | 0.05 | ≤0.06 - >128 | ≤0.015 - >128 | ≤0.015 - >128 |
| Streptococcus pyogenes | 0.05 | ≤0.06 - 16 | ≤0.015 - 4 | ≤0.015 - >64 |
| Enterococcus faecalis | 3.13 | 1 - >128 | 0.5 - >128 | 1 - >128 |
Note: MIC values for azithromycin, clarithromycin, and erythromycin can vary significantly based on the resistance profile of the bacterial strain.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of an antibiotic in a living organism. Animal models of infection provide a valuable platform to assess efficacy. This compound has demonstrated protective effects in a mouse model of Staphylococcus aureus infection.
Table 2: Comparative In Vivo Efficacy of this compound in a Mouse Protection Test
| Antibiotic | Challenge Organism | Administration Route | ED₅₀ (mg/kg) |
| This compound | Staphylococcus aureus Smith | Subcutaneous | 1.8 |
| Erythromycin | Staphylococcus aureus Smith | Subcutaneous | 2.6 |
ED₅₀ (Effective Dose 50) is the dose required to protect 50% of the test animals from lethal infection.
Mechanism of Action and Signaling Pathways
Macrolide antibiotics, including this compound, exert their antibacterial effect by targeting the bacterial ribosome. They bind to the 50S ribosomal subunit, which interferes with protein synthesis, ultimately inhibiting bacterial growth.
Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. These effects are, in part, mediated through the modulation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway. By influencing this pathway, macrolides can modulate the production of inflammatory cytokines.
Deltamycin A1: A Comparative Analysis of a Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and comparative analysis of Deltamycin A1, a macrolide antibiotic. The following sections detail its performance against other macrolides, outline the experimental protocols used for these comparisons, and visualize its mechanism of action.
Comparative In Vitro Antibacterial Activity
This compound demonstrates significant activity against a range of Gram-positive bacteria. To contextualize its efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other macrolide antibiotics, Erythromycin and Carbomycin A (also known as Deltamycin A4), against several bacterial strains. Lower MIC values indicate greater potency.
| Microorganism | This compound (µg/mL) | Erythromycin (µg/mL) | Carbomycin A (µg/mL) |
| Staphylococcus aureus Smith | 0.20 | 0.10 | 0.20 |
| Staphylococcus aureus 209P | 0.10 | 0.10 | 0.20 |
| Bacillus subtilis ATCC 6633 | 0.05 | 0.20 | 0.10 |
| Sarcina lutea ATCC 9341 | 0.02 | 0.05 | 0.05 |
| Micrococcus flavus ATCC 10240 | 0.05 | 0.02 | 0.05 |
Experimental Protocols
The comparative data presented was obtained using standardized antimicrobial susceptibility testing methods. The primary method employed is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The agar (B569324) dilution technique is a common method for determining MIC values.[2]
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound, Erythromycin, and Carbomycin A are prepared to a known concentration.
-
Test Microorganisms: Standardized suspensions of the bacterial strains are prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Growth Medium: Mueller-Hinton Broth (MHB) or other suitable liquid growth medium is used.[2]
-
96-Well Microtiter Plates: Used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
-
Serial Dilution: A two-fold serial dilution of each antibiotic is performed in the 96-well plates containing the growth medium. This creates a gradient of antibiotic concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial suspension (no antibiotic) to ensure the bacteria are viable.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific microorganism, typically at 37°C for 18-24 hours.[3]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth of the microorganism.[4]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[5] This is achieved by binding to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[6][7][8] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth.[7]
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to assess the potency of an antibiotic.
References
- 1. In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new macrolide, A-56268, compared with that of roxithromycin, erythromycin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of newly prepared saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC for Deltamycin A1 Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for Deltamycin A1, a macrolide antibiotic. It includes a proposed stability-indicating HPLC method, detailed experimental protocols for validation in accordance with international guidelines, and a comparison with alternative analytical techniques.
This compound is a macrolide antibiotic belonging to the same class as erythromycin (B1671065) and azithromycin.[1] Due to the lack of a specific, publicly available validated HPLC method for this compound, this guide proposes a method based on established analytical procedures for structurally similar macrolide antibiotics.
Comparison of Analytical Methods for Purity Assessment
While HPLC stands out as the preferred method for purity analysis of macrolide antibiotics due to its high resolution and sensitivity, other techniques can be employed for specific analytical purposes.
| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |
| Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Separation based on hydrophobicity on a non-polar stationary phase with a polar mobile phase, followed by detection using an ultraviolet (UV) detector. | High resolution, specificity, precision, and accuracy. Widely available instrumentation. | Requires the analyte to have a UV-absorbing chromophore. Macrolides often require detection at low wavelengths (~210 nm), which can be prone to interference. | Gold standard for purity determination, quantification of impurities, and stability studies. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Extremely high sensitivity and selectivity. Enables the identification of unknown impurities and degradation products. | Higher instrument and operational costs, more complex method development. | Impurity identification, structural elucidation of degradation products, and trace-level analysis. |
| Microbiological Assay | Measures the potency of an antibiotic by its ability to inhibit the growth of a susceptible microorganism. | Directly measures the biological activity, which is clinically relevant. | Lower precision and specificity compared to chromatographic methods. Can be influenced by other antimicrobial substances. | Potency determination and bio-identity confirmation. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material. | Simple, rapid, and low-cost screening tool. | Primarily qualitative or semi-quantitative, with lower resolution and sensitivity than HPLC. | Preliminary purity screening and identification of related substances. |
Proposed Stability-Indicating HPLC Method for this compound
The following HPLC conditions are proposed for the purity determination of this compound and are based on methods validated for other macrolide antibiotics.[2][3] Optimization will be necessary for the specific instrumentation and this compound sample.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH adjusted to 6.5 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Detailed Experimental Protocols for Method Validation
The validation of the developed HPLC method should be conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity: Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are performed to demonstrate that the analyte peak is well-resolved from any potential degradation products.[4][5]
-
Procedure: Subject this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for an extended period.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the this compound peak in the stressed samples should be evaluated using a Photodiode Array (PDA) detector.
Linearity
-
Procedure: Prepare a minimum of five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).
-
Analysis: Inject each standard in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known low-concentration sample with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day and with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).
-
Significance: The LOQ must be low enough to accurately quantify impurities at their specified reporting thresholds.
Robustness
-
Procedure: Deliberately vary critical method parameters to assess the method's reliability during normal use. Variations may include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions.
Summary of Validation Data
The following table presents hypothetical data for a validated HPLC method for this compound, illustrating the expected performance characteristics.
Table 2: Hypothetical HPLC Method Validation Summary for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peaks, no co-elution | Peak purity angle < Peak purity threshold |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.22% |
| LOD | Report value | 0.05 µg/mL |
| LOQ | Report value | 0.15 µg/mL |
| Robustness | System suitability criteria met | Passed |
Visualizing the Validation Workflow
Caption: HPLC Method Validation Workflow.
References
Deltamycin A1 vs. Tylosin: A Comparative Guide for Veterinary Pathogen Inhibition
In the landscape of veterinary medicine, macrolide antibiotics are a cornerstone for the treatment of various bacterial infections. This guide provides a detailed comparison of Deltamycin A1 and tylosin (B1662201), focusing on their efficacy against pertinent veterinary pathogens. While extensive data is available for the well-established antibiotic tylosin, information regarding the in vitro activity of this compound is less prevalent in publicly accessible research. This guide synthesizes the available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
In Vitro Activity: A Head-to-Head Look
A direct quantitative comparison of the in vitro activity of this compound and tylosin is challenging due to the limited availability of peer-reviewed Minimum Inhibitory Concentration (MIC) data for this compound. However, based on existing literature, a qualitative assessment of this compound's spectrum can be made, while a quantitative analysis of tylosin's efficacy is well-documented.
This compound: A Qualitative Overview
This compound is a macrolide antibiotic known to be active against Gram-positive bacteria and a range of Mycoplasma species that are significant in veterinary medicine. Its spectrum of activity is reported to include:
-
Mycoplasma gallisepticum
-
Mycoplasma hyopneumoniae (referred to as M. suipneumoniae in older literature)
-
Mycoplasma hyorhinus
-
Mycoplasma synoviae
-
Mycoplasma meleagridis
-
Mycoplasma bovigenitalium
-
Mycoplasma dispar
-
Mycoplasma fermentans
-
Mycoplasma pulmonis
Tylosin: Quantitative In Vitro Efficacy
Tylosin has been extensively studied, and its in vitro activity against a variety of key veterinary pathogens is well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for tylosin against several important bacterial species. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of Tylosin against Swine Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | 164 | 32 | 64 | 0.25->64 |
| Pasteurella multocida | 65 | ≤0.5 | 2 | ≤0.5-4 |
| Streptococcus suis | 118 | 0.5 | 1 | ≤0.25-4 |
Table 2: In Vitro Activity of Tylosin against Mycoplasma Species
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma hyopneumoniae | 50 | ≤0.25 | ≤0.25 | ≤0.25-32 |
| Mycoplasma bovis | 232 | 64 | >64 | 0.5->64 |
| Mycoplasma gallisepticum | 41 | ≤0.25 | ≤0.25 | N/A |
| Mycoplasma synoviae | 41 | ≤0.25 | ≤0.25 | N/A |
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these methods to ensure consistency and comparability of data across different studies.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.
Principle:
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent (this compound or tylosin) is prepared at a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent are prepared in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in the wells of a 96-well microtiter plate. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium to obtain a pure culture. A suspension of the bacteria is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours for non-fastidious bacteria). For Mycoplasma species, specialized media and longer incubation times are required.
-
Reading of Results: After incubation, the plates are visually examined for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Tylosin demonstrates potent in vitro activity against a broad range of significant veterinary pathogens, with substantial supporting data available. This compound is also recognized as a macrolide with a similar spectrum of activity, particularly against Mycoplasma species. However, the current lack of publicly available, peer-reviewed MIC data for this compound significantly limits a direct quantitative comparison of its potency with that of tylosin. For researchers and drug development professionals, this highlights a critical knowledge gap and an area for future investigation. The generation of robust in vitro susceptibility data for this compound, following standardized protocols such as those provided by the CLSI, is essential to accurately assess its potential role and comparative efficacy in veterinary therapeutics.
A Comparative Review of Deltamycin A1 and Josamycin for Researchers and Drug Development Professionals
In the landscape of macrolide antibiotics, both Deltamycin A1 and josamycin (B1673084) represent important molecules in the ongoing search for effective treatments against bacterial infections. This guide provides a comparative overview of these two compounds, summarizing available experimental data on their antibacterial activity, mechanism of action, pharmacokinetics, and safety. While extensive data is available for josamycin, a 16-membered macrolide, information on this compound is comparatively scarce in publicly accessible literature, limiting a direct quantitative comparison.
Introduction
This compound is a macrolide antibiotic produced by the bacterium Streptomyces deltae.[1] It belongs to the 16-membered ring macrolide class and has demonstrated activity against Gram-positive bacteria.[1] Josamycin, also a 16-membered macrolide, is produced by Streptomyces narbonensis and has been used in clinical practice for the treatment of various bacterial infections. Both compounds exert their antibacterial effect by inhibiting bacterial protein synthesis.
Antibacterial Activity
A critical parameter for evaluating the efficacy of an antibiotic is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
This compound:
Josamycin:
In contrast, the antibacterial spectrum of josamycin is well-documented. It is effective against a variety of Gram-positive cocci. The following table summarizes representative MIC values for josamycin against common Gram-positive pathogens.
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 1.0 | >128 |
| Streptococcus pyogenes | 0.12 - 0.25 | 0.25 - 0.5 |
| Streptococcus pneumoniae | 0.12 | 0.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Values are compiled from various studies and may differ based on testing methodology and geographical location of isolates.
Mechanism of Action
Both this compound and josamycin are inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.
Signaling Pathway of Macrolide Antibiotic Action:
The following diagram illustrates the general mechanism of action for macrolide antibiotics like this compound and josamycin at the ribosomal level.
Caption: General mechanism of macrolide antibiotics.
Pharmacokinetics
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in the body.
This compound:
No specific pharmacokinetic data for this compound, such as half-life, bioavailability, or clearance rates, were found in the reviewed literature.
Josamycin:
The pharmacokinetic profile of josamycin has been studied, and the following table summarizes key parameters.
| Parameter | Value |
| Bioavailability (Oral) | Variable |
| Protein Binding | ~15% |
| Half-life (t½) | 1.5 - 2.0 hours |
| Metabolism | Hepatic |
| Excretion | Primarily biliary |
Safety and Toxicology
The safety profile of an antibiotic is a crucial factor in its clinical utility.
This compound:
Information regarding the safety and toxicology of this compound is not available in the reviewed literature.
Josamycin:
Josamycin is generally considered to be well-tolerated. However, like other macrolides, it can cause side effects.
Reported Side Effects of Josamycin:
-
Gastrointestinal: Nausea, vomiting, diarrhea, abdominal pain.
-
Hepatic: Reversible liver enzyme elevations, cholestatic jaundice (rare).
-
Allergic Reactions: Skin rash, urticaria.
-
Other: Headache, dizziness.
Experimental Protocols
Standardized methods are essential for the comparative evaluation of antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antibiotic.
Workflow for Broth Microdilution MIC Assay:
Caption: Broth microdilution workflow for MIC determination.
Assessment of Pharmacokinetics
Animal models are commonly used to evaluate the pharmacokinetic properties of new antibiotics.
Typical Workflow for in vivo Pharmacokinetic Study:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Evaluation of In Vitro Cytotoxicity
Cell-based assays are employed to assess the potential toxicity of a drug candidate.
Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay):
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
Josamycin is a well-characterized 16-membered macrolide with established efficacy against Gram-positive bacteria. Its mechanism of action, pharmacokinetic profile, and safety have been documented through numerous studies. In contrast, this compound, while identified as a macrolide with activity against Gram-positive organisms, lacks publicly available quantitative data on its antibacterial potency, pharmacokinetics, and safety. This significant data gap prevents a direct, evidence-based comparison with josamycin. Further research and publication of experimental data on this compound are necessary to fully assess its potential as a therapeutic agent and to understand its comparative advantages and disadvantages relative to other macrolides like josamycin. For researchers in drug development, the established profile of josamycin can serve as a valuable benchmark for the evaluation of new macrolide candidates.
References
Safety Operating Guide
Proper Disposal of Deltamycin A1: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Deltamycin A1 is crucial for laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. As a macrolide antibiotic used in research, improper disposal can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and contributing to the rise of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting.
The primary directive for all laboratory personnel is to consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. These protocols are designed to comply with all federal, state, and local regulations governing chemical and biohazardous waste.
Key Disposal Principles for this compound
This compound, like other research-grade antibiotics, must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
Core Handling and Disposal Steps:
-
Segregation: All waste streams containing this compound must be kept separate from other laboratory waste. This includes pure (powdered) compound, stock solutions, and contaminated labware.
-
Waste Collection:
-
Solid Waste: Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Concentrated stock solutions and working solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.
-
Contaminated Labware: All materials that have come into direct contact with this compound, such as pipette tips, tubes, flasks, and gloves, should be collected in a designated container for chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and an approximate concentration if applicable.
-
Storage: Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
EHS Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as concentration limits for standard disposal versus hazardous waste classification. The precautionary principle dictates treating all concentrations as hazardous chemical waste.
| Data Point | Value | Source |
| Recommended Disposal Method | Segregation and collection as chemical waste for EHS pickup. | General Laboratory Best Practices |
| Drain Disposal | Prohibited | General Laboratory Best Practices |
| Standard Trash Disposal | Prohibited | General Laboratory Best Practices |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
This compound Disposal Workflow Diagram
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally conscious disposal of this compound, thereby upholding laboratory safety standards and minimizing the ecological impact of pharmaceutical waste.
Essential Safety and Logistics for Handling Deltamycin A1
Deltamycin A1 is a macrolide antibiotic.[1][2][3] As with any potent pharmaceutical compound, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, step-by-step guidance for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.
| Body Area | Required PPE | Standard/Specification |
| Hands | Double Nitrile Gloves (Powder-Free) | ASTM D6978 (Chemotherapy-grade) |
| Body | Disposable Gown (Polyethylene-coated polypropylene (B1209903) or similar laminate) | Resistant to permeability by hazardous drugs |
| Respiratory | N95 or N100 Respirator | NIOSH-approved |
| Eyes | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 |
| Head/Feet | Disposable head/hair and shoe covers | As per institutional policy |
Note: This information is synthesized from general guidelines for handling hazardous drugs and may be supplemented by a specific Safety Data Sheet (SDS) if available from the supplier.
Operational Plan for Handling
A systematic workflow is essential for safely handling this compound from receipt to disposal. Adherence to these steps will minimize the risk of contamination and exposure.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE, including gloves and a lab coat, before opening the package.
-
If the primary container is compromised, handle it within a chemical fume hood.
2. Preparation of Solutions:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent aerosolization and inhalation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When dissolving, add the solvent slowly to the powder to avoid splashing. This compound may be dissolved in solvents like DMSO.[1]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Keep containers sealed when not in use.
-
Work within a well-ventilated area. For cell culture or other sensitive applications, sterile filtration of the solution may be necessary.[1]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Below is a workflow diagram for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
2. Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
For unused solid this compound, it is recommended to inactivate it before disposal if possible, following established laboratory protocols for similar compounds.
-
Alternatively, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and disposed of in the trash, though this is more applicable to household disposal and may not be appropriate for a laboratory setting without institutional approval.[4][5][6]
-
Never dispose of this compound down the drain or in the regular trash unless specifically instructed to do so by your institution's environmental health and safety department.
The following diagram outlines the decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
